(S)-1-Benzyl-pyrrolidine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-Benzyl-pyrrolidine-3-carbonitrile structure elucidation
<Technical Guide: Structure Elucidation of (S)-1-Benzyl-pyrrolidine-3-carbonitrile >
Foreword
In the landscape of pharmaceutical and materials science, the precise structural and stereochemical characterization of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. This compound is a key chiral building block, and its unambiguous structural assignment is critical for its application in drug development and asymmetric synthesis.[1] This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this molecule, moving from foundational verification to the definitive assignment of its absolute configuration. The methodologies and rationale presented herein are designed to equip researchers with a robust framework for the comprehensive analysis of complex chiral compounds.
Chapter 1: Foundational Analysis - Molecular Formula and Functional Groups
Before delving into complex stereochemical questions, it is imperative to confirm the fundamental identity of the compound. This involves verifying the molecular weight and identifying the constituent functional groups.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry serves as the initial checkpoint, confirming that the compound has the correct molecular weight. For this compound (C₁₂H₁₄N₂), the expected molecular weight is 186.25 g/mol .[2]
Expected Observations:
-
Molecular Ion (M⁺): A peak at m/z = 186.
-
Fragmentation Pattern: The fragmentation in MS is driven by the stability of the resulting ions.[3] For this molecule, a dominant fragmentation pathway is the alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the highly stable benzyl cation or a related tropylium ion.[4][5][6]
| Ion Fragment | Structure | Expected m/z | Causality |
| Benzyl Cation | [C₇H₇]⁺ | 91 | Alpha-cleavage of the C-N bond, leading to a resonance-stabilized cation. This is often the base peak for N-benzyl compounds. |
| [M-HCN]⁺ | [C₁₁H₁₃N]⁺ | 159 | Loss of the nitrile group as hydrogen cyanide. |
| Pyrrolidinyl fragment | [C₅H₇N₂]⁺ | 95 | Cleavage of the benzyl group. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer.
-
Ionization: Utilize a standard electron ionization energy of 70 eV to induce fragmentation.
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups, ensuring the fundamental components of the structure are present.
Expected Vibrational Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | ~2245 cm⁻¹ |
| Aromatic C-H | Stretch | ~3030-3100 cm⁻¹ |
| Aliphatic C-H | Stretch | ~2850-2960 cm⁻¹ |
| C-N | Stretch | ~1100-1250 cm⁻¹ |
| Aromatic C=C | Stretch | ~1450-1600 cm⁻¹ (multiple bands) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Chapter 2: Elucidating the 2D Structure with NMR Spectroscopy
With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of atoms.[7] A combination of 1D and 2D NMR experiments provides a complete picture of the molecule's two-dimensional structure.[8]
1D NMR: ¹H and ¹³C Spectra
The 1D spectra provide the initial, crucial data on the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl -CH₂- | ~3.6 (s, 2H) | ~60 |
| Pyrrolidine -CH₂- (C5) | ~2.8-3.0 (m, 2H) | ~53 |
| Pyrrolidine -CH- (C3) | ~3.1-3.3 (m, 1H) | ~25 |
| Pyrrolidine -CH₂- (C4) | ~2.2-2.4 (m, 2H) | ~35 |
| Pyrrolidine -CH₂- (C2) | ~2.6-2.8 (m, 2H) | ~58 |
| Aromatic -CH- | ~7.2-7.4 (m, 5H) | ~127-129 |
| Nitrile -C≡N | - | ~120 |
Note: The pyrrolidine protons are diastereotopic and will exhibit complex splitting patterns.[9]
2D NMR: COSY and HSQC for Connectivity Mapping
2D NMR experiments are essential for unambiguously assigning the complex signals of the pyrrolidine ring.[10]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. This experiment is critical for tracing the connectivity within the pyrrolidine ring, starting from an easily identifiable proton and "walking" around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Logical Workflow for NMR-Based Structure Confirmation
The following diagram illustrates the logical progression of experiments used to confirm the 2D structure of this compound.
Caption: NMR workflow for 2D structure confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.[11]
-
1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
2D Acquisition: Perform standard gradient-selected COSY and HSQC experiments.
-
Data Processing: Process all spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).
Chapter 3: The Final Frontier - Assignment of Absolute Stereochemistry
Confirming the 2D structure is only half the battle for a chiral molecule. The most critical step is the unambiguous determination of the absolute configuration at the C3 stereocenter.
Vibrational Circular Dichroism (VCD): A Solution-State Approach
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[13] By comparing the experimental VCD spectrum to a spectrum calculated for a known stereoisomer (e.g., the 'S' form) using Density Functional Theory (DFT), the absolute configuration can be definitively assigned.[14]
VCD Workflow:
-
Experimental Spectrum: An experimental VCD spectrum of the sample is acquired.
-
Computational Spectrum: A theoretical VCD spectrum for the (S)-enantiomer is calculated.
-
Comparison: The experimental and calculated spectra are compared.
-
If the signs of the major bands match, the sample is confirmed as (S).
-
If the signs are opposite (a mirror image), the sample is the (R)-enantiomer.
-
Caption: Workflow for VCD-based absolute configuration assignment.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in CDCl₃ at a concentration of approximately 0.1 M.[12]
-
Acquisition: Collect the VCD and IR spectra using a dedicated VCD spectrometer, typically over several hours to achieve a good signal-to-noise ratio.[12]
-
Computation: Perform DFT calculations (e.g., using a B3LYP functional and a 6-31G* basis set) on the (S)-enantiomer to predict its VCD spectrum.[12]
-
Analysis: Compare the experimental and calculated spectra to assign the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
While VCD determines the absolute configuration, chiral HPLC is essential for quantifying the enantiomeric purity (or enantiomeric excess, %ee) of the sample.[15] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Method Development: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the %ee.
Conclusion
The structural elucidation of this compound is a multi-step, systematic process. It begins with foundational techniques like Mass Spectrometry and IR Spectroscopy to confirm the molecular formula and functional groups. It then progresses to a detailed 2D structural mapping using a suite of 1D and 2D NMR experiments. The final and most critical step involves the use of advanced chiroptical techniques, primarily Vibrational Circular Dichroism, to unambiguously assign the absolute stereochemistry. This is complemented by Chiral HPLC to ensure enantiomeric purity. The convergence of data from all these techniques provides a self-validating and authoritative confirmation of the molecule's complete structure, a prerequisite for its use in any high-stakes research or development setting.
References
-
Ndeikwi, F., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. Retrieved from [Link]
-
Patil, S. S., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 74(5), 453–457. Retrieved from [Link]
-
Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 73(7), 2515–2522. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]
-
Xu, J., et al. (2020). Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. Angewandte Chemie International Edition, 59(41), 17600-17605. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Brossi, A., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 16-20. Retrieved from [Link]
-
Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. Retrieved from [Link]
-
YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
PubMed Central. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
RSSL. (n.d.). Molecular Structural Elucidation. Retrieved from [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-ベンジル-ピロリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Solubility Profile of (S)-1-Benzyl-pyrrolidine-3-carbonitrile: A Framework for Experimental Determination and Application in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: (S)-1-Benzyl-pyrrolidine-3-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry and synthetic applications. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, crystallization, and formulation development. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Instead of merely reporting non-existent data, this document provides a robust framework for researchers to systematically determine, interpret, and apply the solubility profile of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for experimental solubility determination, and offer guidance on leveraging this critical data for process optimization and drug development workflows.
The Imperative of Solubility in Process Chemistry
In the journey of a chemical entity from discovery to application, solubility is a fundamental physical property that dictates its viability and efficiency at nearly every stage.[1][2] For a key intermediate like this compound, a comprehensive solubility profile is not merely academic; it is a critical dataset that informs practical, high-stakes decisions. Poorly understood solubility can lead to suboptimal reaction kinetics, inefficient purifications, low-yield crystallizations, and significant delays in development timelines.[3] Conversely, a well-characterized solubility profile empowers scientists to:
-
Select Optimal Reaction Solvents: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.
-
Design Robust Crystallization Processes: The choice of solvent and anti-solvent is directly governed by solubility curves, impacting yield, crystal form (polymorphism), and purity.
-
Streamline Downstream Processing: Efficient extraction and purification protocols, such as chromatography, rely on differential solubility of the target compound and its impurities.
-
Inform Early-Stage Formulation: For drug development professionals, understanding solubility in pharmaceutically acceptable solvents is a prerequisite for developing viable dosage forms.[4]
This guide provides the necessary tools for researchers to build this critical data set for this compound.
Physicochemical Profile & Predictive Solubility Analysis
While specific experimental data is scarce, an expert analysis of the molecule's structure allows for a strong, predictive understanding of its likely solubility behavior.
Table 1: Physicochemical Properties of 1-Benzyl-pyrrolidine-3-carbonitrile
| Property | Value | Source |
| Stereoisomer | This compound | N/A |
| CAS Number | 159063-16-8 | [5] |
| Molecular Formula | C₁₂H₁₄N₂ | [6][7] |
| Molecular Weight | 186.25 g/mol | [6][7] |
| Physical Form | Solid | [7] |
| Purity (Typical) | ≥95% | [5] |
The structure of this compound contains three key functional domains that govern its interactions with solvents:
-
The Benzyl Group: A large, nonpolar aromatic ring that imparts significant lipophilic (hydrophobic) character, favoring solubility in nonpolar and aromatic solvents.
-
The Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a Lewis base and a hydrogen bond acceptor. It contributes to polarity and can interact favorably with protic and polar aprotic solvents.
-
The Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment. It is an effective hydrogen bond acceptor, promoting solubility in polar solvents.
Based on the principle of "like dissolves like," we can predict the following solubility trends:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile, which can effectively solvate the polar nitrile and amine functionalities. Dichloromethane and Chloroform are also expected to be excellent solvents due to their ability to interact with the overall molecule.
-
Moderate Solubility Expected: In polar protic solvents such as lower-chain alcohols (Methanol, Ethanol). While these solvents can hydrogen-bond with the molecule, the energetic cost of disrupting their own H-bond networks may limit solubility compared to aprotic solvents.
-
Low to Negligible Solubility Expected: In nonpolar aliphatic solvents like Hexane and Heptane. The highly polar nature of the nitrile group and the tertiary amine will likely make solvation in these hydrocarbons unfavorable.
The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. zyjkj.com [zyjkj.com]
- 6. aceschem.com [aceschem.com]
- 7. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]
An In-Depth Technical Guide to the Chemical Stability and Storage of (S)-1-Benzyl-pyrrolidine-3-carbonitrile
Introduction: The Significance of (S)-1-Benzyl-pyrrolidine-3-carbonitrile in Modern Drug Discovery
This compound is a chiral synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific stereochemistry and the presence of reactive handles—the nitrile and the N-benzyl group—make it a versatile building block for the synthesis of complex molecular architectures. Given its role as a precursor to high-value final products, ensuring the chemical integrity of this compound from procurement through to its use in synthesis is paramount. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling procedures, potential degradation pathways, and analytical methodologies for purity assessment.
I. Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| CAS Number | 159063-16-8 | |
| Appearance | Solid | [1] |
| Boiling Point (racemate) | 313.3°C at 760 mmHg | [2] |
| Chirality | Contains one stereocenter |
II. Recommended Storage and Handling: A Proactive Approach to Maintaining Integrity
While specific long-term stability data for this compound is not extensively published, we can establish best practices based on the known reactivity of its functional groups and the safety profile of the racemic mixture. The racemate, 1-Benzyl-pyrrolidine-3-carbonitrile, is classified under Storage Class 6.1C, indicating a combustible, acutely toxic compound[1]. A structurally similar compound, 1-Benzyl-3-pyrrolidinone, is recommended to be stored at 2-8°C[3].
Key Storage Recommendations:
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation.
-
Light: Protect from light. The N-benzyl group may be susceptible to photolytic degradation. Use amber glass vials or store in a light-proof secondary container.
-
Moisture: Exclude moisture rigorously. The nitrile group is susceptible to hydrolysis.
Handling Precautions:
Due to the acute oral toxicity (H301) and eye irritation potential (H319) of the racemate, appropriate personal protective equipment (PPE) is mandatory[1].
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Avoid inhalation of dust or vapors.
-
III. Potential Degradation Pathways: A Mechanistic Perspective
The chemical stability of this compound is primarily dictated by the reactivity of its three key structural motifs: the nitrile group, the N-benzyl group, and the pyrrolidine ring.
Hydrolysis of the Nitrile Group
The most probable degradation pathway under ambient conditions, particularly in the presence of moisture, is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions to initially form an amide intermediate, which can then further hydrolyze to the corresponding carboxylic acid.
-
Mechanism: The reaction is initiated by the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.
Caption: Predicted Hydrolytic Degradation Pathway.
N-Debenzylation
The benzyl group, while a common protecting group, can be labile under certain conditions.
-
Acid/Base Sensitivity: Strong acidic or basic conditions could potentially lead to cleavage of the N-benzyl bond, although this is generally less likely than nitrile hydrolysis under typical storage conditions.
-
Oxidative/Photolytic Cleavage: The benzylic position is susceptible to oxidation. Exposure to atmospheric oxygen over long periods, especially if catalyzed by light or trace metal impurities, could lead to the formation of benzaldehyde and the secondary amine, (S)-pyrrolidine-3-carbonitrile.
Caption: Predicted Oxidative/Photolytic Degradation.
Thermal Decomposition of the Pyrrolidine Ring
At elevated temperatures, the pyrrolidine ring itself can undergo decomposition. While the boiling point of the racemate is high, prolonged exposure to temperatures well below this point can still lead to gradual degradation. The decomposition mechanism is likely complex, involving radical pathways that lead to ring opening and fragmentation.
IV. Experimental Protocols for Stability Assessment
To definitively establish the stability profile of this compound, forced degradation studies are indispensable. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods[4].
Forced Degradation (Stress Testing) Protocol
The objective is to induce degradation to a level of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies:
-
Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C and sample at appropriate time intervals.
-
Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature and sample at intervals.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and protect from light.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5][6]. A dark control should be run in parallel.
Stability-Indicating Analytical Method
A robust analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Illustrative HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | Start with a low percentage of B, ramp up to elute the parent compound and any less polar degradants. | To ensure separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance. |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating[7].
V. Conclusion: Ensuring Quality and Reproducibility
The chemical stability of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of the downstream products derived from it. While inherently stable under ideal conditions, it is susceptible to degradation via hydrolysis of the nitrile group and, to a lesser extent, oxidative or photolytic N-debenzylation and thermal decomposition. By understanding these potential liabilities and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable chiral building block. For critical applications, conducting forced degradation studies to develop and validate a stability-indicating analytical method is a necessary step to guarantee the quality and reproducibility of experimental outcomes.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]
- 2. CAS 10603-52-8 | 1-benzylpyrrolidine-3-carbonitrile - Synblock [synblock.com]
- 3. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for (S)-1-Benzyl-pyrrolidine-3-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-1-Benzyl-pyrrolidine-3-carbonitrile, a key chiral intermediate in pharmaceutical development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this important molecule.
Molecular Structure and Key Physicochemical Properties
This compound is a chiral molecule featuring a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a nitrile group at the C3 position. The stereochemistry at the C3 position is designated as (S).
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 10603-52-8 (for the racemate) | |
| Appearance | Solid (predicted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | The five protons of the phenyl ring are expected to resonate in this region. |
| ~ 3.65 | Singlet | 2H | -CH ₂-Ph | The benzylic protons are adjacent to a nitrogen and a phenyl group, leading to a downfield shift. They are expected to appear as a singlet. |
| ~ 3.10 - 2.90 | Multiplet | 1H | CH -CN (H3) | The proton at the chiral center is coupled to the adjacent methylene protons (H2 and H4). |
| ~ 2.90 - 2.70 | Multiplet | 2H | N-CH ₂ (H5) | These protons are adjacent to the nitrogen atom. |
| ~ 2.70 - 2.50 | Multiplet | 2H | N-CH ₂ (H2) | These protons are adjacent to the nitrogen atom and the chiral center. |
| ~ 2.30 - 2.10 | Multiplet | 2H | -CH ₂- (H4) | These protons are part of the pyrrolidine ring. |
Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good solubilizing properties and the presence of a single residual solvent peak for easy referencing. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be crucial to resolve the complex multiplets of the pyrrolidine ring protons.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the benzylic group. |
| ~ 129 | Ar-C H | Aromatic carbons. |
| ~ 128 | Ar-C H | Aromatic carbons. |
| ~ 127 | Ar-C H | Aromatic carbons. |
| ~ 121 | -C ≡N | The nitrile carbon typically resonates in this region. |
| ~ 60 | -C H₂-Ph | The benzylic carbon. |
| ~ 56 | N-C H₂ (C5) | Pyrrolidine ring carbon adjacent to nitrogen. |
| ~ 54 | N-C H₂ (C2) | Pyrrolidine ring carbon adjacent to nitrogen. |
| ~ 32 | -C H₂- (C4) | Pyrrolidine ring carbon. |
| ~ 28 | C H-CN (C3) | The carbon of the chiral center. |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. For this compound, we expect to see 8 distinct signals (4 for the pyrrolidine ring and benzylic carbon, and 4 for the aromatic and nitrile carbons, assuming some aromatic carbons are equivalent).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~ 3060 - 3030 | Medium | C-H | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium | C-H | Aliphatic C-H stretch |
| ~ 2245 | Medium, Sharp | -C≡N | Nitrile stretch[2][3] |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C | Aromatic C=C stretch |
| ~ 1120 | Medium | C-N | Tertiary amine C-N stretch[4][5] |
| ~ 740, 700 | Strong | C-H | Aromatic C-H out-of-plane bend (monosubstituted) |
Authoritative Grounding: The characteristic sharp absorption of the nitrile group around 2245 cm⁻¹ is a key diagnostic peak.[2][3] The presence of absorptions for both aromatic and aliphatic C-H stretches, along with the C-N stretch of a tertiary amine, would further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 186 | [M]⁺ | Molecular ion peak. As it contains an even number of nitrogen atoms, the molecular weight is even. |
| 185 | [M-H]⁺ | Loss of a hydrogen atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak. |
| 82 | [C₅H₆N]⁺ | Resulting from the cleavage of the benzyl group from the pyrrolidine ring. |
Expertise & Experience: In electron ionization (EI) mass spectrometry, the fragmentation of N-benzyl amines is dominated by the formation of the highly stable tropylium ion (m/z 91) through cleavage of the benzylic C-N bond.[6][7] This would be the most anticipated and prominent peak in the spectrum. The molecular ion peak at m/z 186 should be observable, confirming the molecular weight.
Experimental Workflows
Synthesis and Purification Workflow
A plausible synthetic route for this compound would involve the benzylation of a suitable pyrrolidine precursor. The purity of the final compound is critical for obtaining clean spectroscopic data.
Caption: A general workflow for the synthesis and purification of the target compound.
Spectroscopic Analysis Workflow
A systematic approach to the spectroscopic characterization is essential for unambiguous structure confirmation.
Caption: A logical workflow for the comprehensive spectroscopic analysis.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR, IR, and MS data provide a robust framework for the characterization of this important chiral building block. Experimental verification of this data is highly recommended for any research or development activities involving this compound.
References
-
PubChem. 1-(Phenylmethyl)pyrrolidine. [Link]
-
NIST. Pyrrolidine. [Link]
-
Chongqing ZYJ Technology Co., Ltd. This compound. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]
-
PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol. [Link]
-
ResearchGate. FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Science Journal of Chemistry. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
UCLA Chemistry. IR: amines. [Link]
-
ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... [Link]
-
National Center for Biotechnology Information. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
NIST. Pyrrolidine. [Link]
-
Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
-
PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
Sources
A Technical Guide to (S)-1-Benzyl-pyrrolidine-3-carbonitrile for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (S)-1-Benzyl-pyrrolidine-3-carbonitrile, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore its commercial availability, synthesis, potential therapeutic applications, and the analytical methodologies required for its characterization and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and synthesis of novel therapeutics.
Commercial Availability and Supplier Overview
This compound, identified by the CAS number 159063-16-8 , is a specialty chemical available from a select number of commercial suppliers. Its availability is crucial for research and development activities that rely on chiral intermediates for the synthesis of enantiomerically pure drug candidates. The racemic mixture, 1-Benzyl-pyrrolidine-3-carbonitrile (CAS No. 10603-52-8), is more widely available. When sourcing the (S)-enantiomer, it is imperative to verify the enantiomeric purity provided by the supplier. Below is a comparative table of known suppliers for both the chiral and racemic forms.
| Supplier | Product Name | CAS Number | Purity/Specification |
| BLDpharm | (S)-1-Benzylpyrrolidine-3-carbonitrile | 159063-16-8 | 95% |
| Amadis Chemical | (3s)-1-benzylpyrrolidine-3-carbonitrile | 159063-16-8 | 97% |
| Sigma-Aldrich | 1-Benzyl-pyrrolidine-3-carbonitrile | 10603-52-8 | AldrichCPR |
| Aceschem | 1-Benzyl-pyrrolidine-3-carbonitrile | 10603-52-8 | ≥98% |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound typically commences from a readily available chiral precursor, (S)-1-Benzyl-3-hydroxypyrrolidine. The key transformation is the stereospecific conversion of the secondary alcohol to a nitrile group. Two primary synthetic routes are commonly considered for this conversion: a one-step Mitsunobu reaction or a two-step procedure involving activation of the hydroxyl group followed by nucleophilic substitution with a cyanide salt.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The nitrile group can be installed via nucleophilic substitution of a suitable leaving group, which in turn is derived from the corresponding alcohol.
Caption: Retrosynthetic analysis of this compound.
The synthesis of the precursor, (S)-1-Benzyl-3-hydroxypyrrolidine, can be achieved through the asymmetric reduction of 1-Benzyl-3-pyrrolidinone. This enzymatic reduction is a well-established method for producing the enantiopure alcohol, a critical intermediate for various pharmaceuticals.
Synthetic Protocol: Two-Step Conversion via Tosylation and Cyanide Displacement
This robust two-step method involves the activation of the hydroxyl group as a tosylate, a good leaving group, followed by an SN2 reaction with a cyanide salt. This approach generally proceeds with inversion of stereochemistry, which is a critical consideration in chiral synthesis.
Step 1: Tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine
This step converts the poorly leaving hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Materials: (S)-1-Benzyl-3-hydroxypyrrolidine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA) or pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-1-Benzyl-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Nucleophilic Substitution with Sodium Cyanide
The tosylate is displaced by the cyanide anion in a classic SN2 reaction to form the desired nitrile.
-
Materials: (S)-1-Benzyl-3-tosyloxypyrrolidine, sodium cyanide (NaCN), dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the purified (S)-1-Benzyl-3-tosyloxypyrrolidine (1 equivalent) in anhydrous DMF or DMSO.
-
Add sodium cyanide (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
-
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route: The Mitsunobu Reaction
The Mitsunobu reaction offers a one-pot alternative for the direct conversion of the alcohol to the nitrile. This reaction proceeds with inversion of configuration and is known for its mild reaction conditions.
-
Reagents: (S)-1-Benzyl-3-hydroxypyrrolidine, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source such as acetone cyanohydrin or zinc cyanide/triphenylphosphine complex.
-
General Considerations: The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols[1]. However, it requires careful optimization of reaction conditions, and the removal of byproducts like triphenylphosphine oxide can sometimes be challenging.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs[2]. The introduction of a nitrile group and the specific stereochemistry at the C3 position of the pyrrolidine ring can significantly influence the pharmacological profile of a molecule.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A significant area of application for pyrrolidine-carbonitrile derivatives is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV)[3][4]. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release, making it an attractive therapeutic target for type 2 diabetes[5][6].
The nitrile group in compounds like this compound can act as a key pharmacophore, forming a covalent but reversible interaction with the catalytic serine residue in the active site of DPP-IV. The stereochemistry of the pyrrolidine ring is critical for optimal binding and inhibitory activity.
Caption: Mechanism of action of DPP-IV inhibitors.
Potential in Neuroscience
Chiral pyrrolidine derivatives are also extensively explored in the field of neuroscience for their potential to modulate the activity of various central nervous system (CNS) targets[7][8]. The rigid, three-dimensional structure of the pyrrolidine ring allows for precise positioning of functional groups to interact with specific receptors and enzymes in the brain. While specific data for this compound in neuroscience is limited, its structural motifs are present in compounds targeting neurological disorders.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in pharmaceutical development. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds[9][10]. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD-H, is often a good starting point for method development.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive, like diethylamine or triethylamine, may be required to improve peak shape for basic compounds.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm) is commonly used.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound[11][12][13][14][15].
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the nitrile carbon, the carbons of the pyrrolidine ring, and the carbons of the benzyl group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its identity. The molecular formula of this compound is C₁₂H₁₄N₂, with a molecular weight of 186.25 g/mol .
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. Its stereospecific synthesis and rigorous analytical characterization are critical for its successful application in the pharmaceutical industry. This guide has provided a comprehensive overview of the key technical aspects related to this compound, offering a foundation for researchers and drug development professionals to leverage its potential in their work. The continued exploration of the therapeutic applications of this and related chiral pyrrolidine derivatives is a promising avenue for the discovery of novel and effective medicines.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
This compound. Chongqing ZYJ Technology Co., Ltd. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. Available at: [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information. Available at: [Link]
-
Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. Available at: [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]
-
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
-
WO/2005/023762 PYRROLIDINE-2-CARBONITRILE DERIVATIVES AND THEIR USE AS INHIBITORS OF DIPEPTIDYL PEPTIDASE-IV (DPP-IV). WIPO Patentscope. Available at: [Link]
-
Synthesis of methanoprolinenitrile based derivatives as DPP‐IV inhibitors. ResearchGate. Available at: [Link]
-
Straightforward Conversion of Alcohols into Nitriles. Taylor & Francis Online. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Preparation of Nitriles by the Modification of Mitsunobu-Wilk Procedure III Carbon Elongation of Hydroxy Esters. Semantic Scholar. Available at: [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Publishing Group. Available at: [Link]
-
Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. Available at: [Link]
-
a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available at: [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. Available at: [Link]
-
This compound. Chongqing ZYJ Technology Co., Ltd. Available at: [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. mdpi.com [mdpi.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
Methodological & Application
Reductive Amination of 1-Benzyl-3-pyrrolidinone: A Detailed Protocol and Mechanistic Insights
Introduction: The Strategic Importance of 3-Aminopyrrolidine Scaffolds
The 3-aminopyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal building block for creating potent and selective drug candidates. The N-benzyl protected variant, 1-benzyl-3-aminopyrrolidine, serves as a key intermediate, enabling further functionalization of the primary amine after the core structure is established. Reductive amination of the readily available 1-benzyl-3-pyrrolidinone offers a direct and efficient route to this valuable intermediate, avoiding the multi-step syntheses sometimes associated with other approaches.[1] This application note provides a comprehensive, field-proven protocol for this transformation, grounded in mechanistic principles to empower researchers in drug discovery and development.
Mechanistic Rationale: The Elegance of a One-Pot Transformation
Reductive amination is a powerful C-N bond-forming reaction that combines a carbonyl compound and an amine in the presence of a reducing agent.[2] The process elegantly telescopes two distinct chemical events—the formation of an imine or iminium ion and its subsequent reduction—into a single, high-yielding operation.
The reaction of 1-benzyl-3-pyrrolidinone with an ammonia source, such as ammonium acetate, first forms a hemiaminal intermediate. This intermediate then dehydrates to generate an equilibrium between the ketone, the enamine, and the corresponding iminium ion. It is this electrophilic iminium ion that is the key species targeted by the reducing agent.
A critical aspect of a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent must be mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it is formed. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this purpose. Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, allows it to selectively reduce the iminium ion over the less electrophilic ketone. This selectivity is the cornerstone of the high efficiency of the described protocol.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process controls and clear analytical checkpoints to ensure the successful synthesis of 1-benzyl-3-aminopyrrolidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Benzyl-3-pyrrolidinone | ≥98% | Commercially Available | Starting material |
| Ammonium Acetate | ACS Grade | Commercially Available | Ammonia source |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Reducing agent, handle under inert atmosphere |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Reaction solvent |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying |
| Diethyl Ether | ACS Grade | Commercially Available | For purification (optional) |
| Hydrochloric Acid (in dioxane) | 2.0 M | Commercially Available | For salt formation (optional) |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzyl-3-pyrrolidinone (5.00 g, 28.5 mmol, 1.0 equiv) and ammonium acetate (11.0 g, 143 mmol, 5.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (100 mL) to the flask. Stir the resulting suspension at room temperature.
-
Initiation of Reduction: In a separate, dry vial, weigh out sodium triacetoxyborohydride (9.08 g, 42.8 mmol, 1.5 equiv). Add the STAB to the reaction mixture in one portion. Note: STAB is hygroscopic; minimize its exposure to air.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Conditions: Eluent: 10% Methanol in Dichloromethane with 1% triethylamine. Stain: Potassium permanganate. The product amine will have a lower Rf than the starting ketone.
-
-
Reaction Quench: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-benzyl-3-aminopyrrolidine is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or by conversion to its hydrochloride salt.
-
Salt Formation (Optional): Dissolve the crude amine in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Sources
Application Notes & Protocols: The Strategic Utility of (S)-1-Benzyl-pyrrolidine-3-carbonitrile in Modern Drug Discovery
Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity and potency.[2] (S)-1-Benzyl-pyrrolidine-3-carbonitrile emerges as a particularly valuable building block, combining the stereochemical advantages of the chiral pyrrolidine core with the versatile reactivity of a nitrile group and the stability of a benzyl protecting group. This guide delves into the strategic applications of this compound, providing both high-level insights and detailed protocols for researchers in drug development.
The strategic value of this building block can be deconstructed into its three primary components: the chiral pyrrolidine ring, the nitrile functional group, and the N-benzyl protecting group.
Caption: Key structural features of this compound.
The Nitrile Moiety: More Than Just a Functional Group
The incorporation of a nitrile group is a deliberate strategy in modern drug design.[3] Far from being a passive placeholder, the nitrile pharmacophore offers several distinct advantages:
-
Enhanced Target Binding: The strong dipole of the nitrile allows it to act as an excellent hydrogen bond acceptor, forming key interactions with protein active sites.[4]
-
Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]
-
Bioisosterism: It can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing chemists to fine-tune a molecule's electronic and steric properties to optimize potency and reduce off-target effects.[5]
-
Synthetic Handle: The nitrile can be readily transformed into other important functional groups, such as amines or carboxylic acids, providing a versatile entry point for further derivatization.
These properties make nitrile-containing building blocks, such as this compound, highly sought after for constructing complex pharmaceutical agents.[3][5]
Primary Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A paramount application of this building block and its derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral anti-diabetic drugs.[6][7]
Mechanism of DPP-4 Inhibition
DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[][9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[][10] By inhibiting DPP-4, the levels of active GLP-1 are increased, enhancing the body's natural ability to control blood glucose levels in patients with type 2 diabetes.[][10] The 2(S)-cyanopyrrolidine moiety has become a cornerstone for the synthesis of many potent DPP-4 inhibitors because it interacts favorably with the S1 subpocket of the enzyme's active site.[6][7][11]
Case Study: Synthesis of Vildagliptin
Vildagliptin is a potent and selective DPP-4 inhibitor where the (S)-pyrrolidine-2-carbonitrile scaffold is a key structural feature.[12][13] While the direct precursor is often (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the underlying chiral pyrrolidine nitrile core originates from strategies involving precursors like this compound or, more directly, L-proline. The N-benzyl group serves as a reliable protecting group during the initial synthetic steps before being replaced by the chloroacetyl group required for coupling.
The general synthetic logic involves coupling the activated pyrrolidine intermediate with 3-amino-1-adamantanol.
Caption: Synthetic workflow for Vildagliptin highlighting key intermediates.
Protocols: Key Synthetic Transformations
The following protocols are derived from established methodologies and illustrate the core chemical transformations involved in utilizing the pyrrolidine nitrile scaffold.[6][13]
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)
This protocol outlines a practical synthesis starting from L-proline, which is a common precursor for the chiral pyrrolidine core.[6][14] The process involves N-acylation, conversion to an amide, and subsequent dehydration to the nitrile.
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Thionyl chloride (SOCl₂) or an alternative activating agent (e.g., EDC/HOBt)
-
Ammonia solution (aqueous)
-
Trifluoroacetic anhydride (TFAA)
-
Tetrahydrofuran (THF)
-
Toluene
-
Ammonium bicarbonate
Step-by-Step Methodology:
-
N-Acylation of L-Proline:
-
Suspend L-proline in a suitable solvent like THF.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride. An appropriate base (e.g., NaOH solution) is often added concurrently to neutralize the HCl byproduct and maintain a basic pH.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by acidification and extraction with an organic solvent to isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
-
Amide Formation:
-
Dissolve the resulting carboxylic acid in an appropriate solvent (e.g., dichloromethane).
-
Convert the acid to an acid chloride by treating with thionyl chloride or oxalyl chloride at 0 °C to room temperature.
-
Remove the excess reagent under vacuum.
-
Dissolve the crude acid chloride in a solvent and add it slowly to a cooled, concentrated solution of aqueous ammonia.
-
Stir vigorously until the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is complete.
-
Extract the product, dry the organic layer, and concentrate to obtain the amide.
-
-
Dehydration to Nitrile:
-
Suspend the amide (e.g., 4.0 g) in THF (40 mL).[6]
-
Cool the mixture to 0-5 °C.[6]
-
Add trifluoroacetic anhydride (TFAA) dropwise (approx. 1.5 equivalents).[6]
-
Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.[6]
-
Neutralize the reaction carefully by adding solid ammonium bicarbonate portion-wise at 5-10 °C.[6]
-
Stir for 45 minutes, then concentrate the mixture under vacuum.[6]
-
Triturate the residue with toluene, filter, and concentrate the filtrate to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an oil.[6] Further purification can be achieved by chromatography if necessary.
-
Protocol 2: Coupling to form Vildagliptin
This final step involves the nucleophilic substitution of the chloride on the key intermediate with 3-amino-1-adamantanol.
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
3-amino-1-adamantanol
-
A suitable solvent (e.g., acetonitrile, THF, or a biphasic system)
-
A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃)
-
Optional: Phase-transfer catalyst (e.g., TBAB) for biphasic reactions[12]
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 3-amino-1-adamantanol and the base (e.g., potassium carbonate, ~2.0 equivalents) in the chosen solvent.
-
In a separate flask, dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the same solvent.
-
-
Coupling Reaction:
-
Slowly add the solution of the chloroacetyl compound to the 3-amino-1-adamantanol mixture at room temperature.
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir until the reaction is complete (monitor by TLC or HPLC). The use of a phase transfer catalyst may be beneficial if using a two-phase system.[12][15]
-
-
Work-up and Isolation:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Vildagliptin.
-
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Vildagliptin.[15]
-
Summary of Key Synthetic Parameters
| Parameter | Protocol 1 (Intermediate Synthesis) | Protocol 2 (Final Coupling) | Causality & Rationale |
| Key Reagents | Chloroacetyl chloride, TFAA | 3-amino-1-adamantanol, K₂CO₃ | Chloroacetyl chloride: Installs the reactive electrophilic handle. TFAA: A powerful dehydrating agent for amide-to-nitrile conversion. K₂CO₃: Acts as a base to neutralize HCl formed during the Sₙ2 reaction, driving it to completion. |
| Solvent Choice | THF, Toluene | Acetonitrile, Dichloromethane | THF: Good solvent for both acylation and dehydration steps. Toluene: Used for workup/extraction. Acetonitrile/DCM: Polar aprotic solvents suitable for Sₙ2 reactions. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C | Low Temp (0 °C): Controls reactivity of highly reactive species like acid chlorides and TFAA. Elevated Temp (80 °C): Provides activation energy to overcome the barrier for the Sₙ2 coupling reaction. |
| Critical Control | Anhydrous conditions, careful neutralization | Monitoring starting material consumption | Moisture: Can hydrolyze reactive intermediates (acid chlorides, TFAA). Neutralization: Exothermic and requires careful addition of base. Monitoring: Prevents side reactions and ensures complete conversion to the desired product. |
Broader Applications and Future Outlook
While the synthesis of DPP-4 inhibitors is a major application, the this compound scaffold is by no means limited to this role. The inherent structural and chemical features make it an attractive starting point for developing a wide range of other therapeutic agents:
-
Enzyme Inhibitors: The chiral pyrrolidine structure can be adapted to fit the active sites of other enzymes, such as kinases or proteases.[2]
-
CNS Agents: Pyrrolidine derivatives are common in molecules targeting the central nervous system, including serotonin/noradrenaline reuptake inhibitors (SNRIs).[16]
-
Antiviral and Anticancer Agents: The pyrrolidine ring is a core component of numerous antiviral and anticancer drugs.[1][17]
The ability to deprotect the nitrogen and further modify both the nitrile and the pyrrolidine ring allows for extensive structure-activity relationship (SAR) studies. This makes this compound a powerful platform for scaffold-based drug discovery, enabling the generation of diverse chemical libraries to screen against a multitude of biological targets.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Study on the synthesis of N-benzyl-3-pyrrolidinone. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]
- WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms. (n.d.). Google Patents.
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Facile and Economical Method to Synthesize Vildagliptin. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of Nitrile in Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
- WO2012022994A1 - Preparation process of vildagliptin. (n.d.). Google Patents.
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). Research Square. Retrieved from [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Retrieved from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1993). Defense Technical Information Center. Retrieved from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2024). PubMed Central. Retrieved from [Link]
-
DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. WO2012022994A1 - Preparation process of vildagliptin - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
large-scale synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile
An Application Note and Protocol for the Large-Scale Synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug development.[1] Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, and the nitrile group serves as a versatile functional handle for further chemical elaboration. The stereochemical integrity of the C3 position is often crucial for the pharmacological activity of the final drug substance. This document provides a detailed, field-tested guide for the large-scale synthesis of this key intermediate, designed for researchers and process chemists in the pharmaceutical industry. The presented methodology emphasizes scalability, safety, and control to ensure a robust and reproducible process.
Synthetic Strategy: A Two-Step Approach with Stereochemical Inversion
The selected strategy involves a two-step sequence starting from the readily available chiral precursor, (R)-1-Benzyl-3-pyrrolidinol . This choice is predicated on several key process considerations:
-
Causality of Stereochemistry: The core transformation is a nucleophilic substitution to replace the hydroxyl group with a cyanide moiety. This reaction proceeds via an SN2 mechanism , which is inherently accompanied by an inversion of the stereochemical configuration at the reaction center. Therefore, to achieve the desired (S)-enantiomer of the final nitrile product, it is imperative to start with the (R)-enantiomer of the alcohol precursor.
-
Process Robustness: The synthesis is broken down into two distinct and well-understood chemical operations:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a superior leaving group, a mesylate ester. This is a high-yielding and clean transformation using methanesulfonyl chloride.
-
Nucleophilic Displacement: The mesylate is displaced by a cyanide anion. This step is the key bond-forming reaction and is conducted under conditions that favor the SN2 pathway to ensure complete stereochemical inversion and high yield.
-
-
Scalability: The chosen reagents are cost-effective and suitable for industrial-scale operations. The reaction conditions are manageable in standard large-scale chemical reactors, and the purification procedures are designed for bulk material handling.
The overall synthetic transformation is depicted below:
Caption: Overall workflow for the synthesis of this compound.
PART 1: Experimental Protocol - Mesylation
This protocol details the conversion of the starting alcohol to its corresponding mesylate ester. This activation step is critical for the subsequent nucleophilic substitution.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| (R)-1-Benzyl-3-pyrrolidinol | >98% enantiomeric purity | Varies | Starting material |
| Methanesulfonyl Chloride (MsCl) | Reagent Grade, >99% | Sigma-Aldrich | Highly corrosive and lachrymatory |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH2 before use for best results |
| Dichloromethane (DCM) | Anhydrous, >99.8% | VWR Chemicals | Use from a solvent purification system |
| Saturated NaHCO3 Solution | ACS Grade | LabChem | For aqueous work-up |
| Brine | ACS Grade | LabChem | For aqueous work-up |
| Anhydrous MgSO4 or Na2SO4 | ACS Grade | Fisher Scientific | For drying the organic phase |
-
Equipment: Jacketed glass reactor (sized appropriately for scale), overhead stirrer, thermocouple, nitrogen/argon inlet, and a pressure-equalizing addition funnel.
Step-by-Step Protocol: Synthesis of (R)-1-Benzyl-3-(methylsulfonyloxy)pyrrolidine
-
Reactor Setup: Assemble the reactor under an inert atmosphere (N2 or Ar). Ensure all glassware is thoroughly dried.
-
Charge Reagents: Charge the reactor with (R)-1-Benzyl-3-pyrrolidinol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 L/kg of starting material). Begin stirring and cool the solution to -5 °C to 0 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
Mesylation: In a separate, dry vessel, dissolve methanesulfonyl chloride (1.2 eq) in anhydrous DCM (2 L/kg of MsCl). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature strictly between -5 °C and 0 °C.
-
Causality Note: This slow addition and strict temperature control are critical to prevent side reactions and the formation of impurities. The reaction is exothermic.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Aqueous Quench & Work-up:
-
Slowly add cold water (5 L/kg of starting material) to quench the reaction, keeping the temperature below 10 °C.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (optional, to remove excess Et3N), saturated NaHCO3 solution, and finally, brine.
-
Dry the isolated organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Product Isolation: The resulting crude mesylate is typically an oil and is often used directly in the next step without further purification. Purity can be assessed by 1H NMR.
PART 2: Experimental Protocol - Cyanide Displacement
This is the critical nitrile-forming step and involves hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| (R)-1-Benzyl-3-(methylsulfonyloxy)pyrrolidine | Crude from Part 1 | - | Intermediate |
| Sodium Cyanide (NaCN) | >98% | Sigma-Aldrich | EXTREMELY TOXIC. Handle with extreme caution.[2] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | Use anhydrous grade to prevent hydrolysis side reactions. |
| Toluene | ACS Grade | Fisher Scientific | For extraction. |
| Deionized Water | - | - | For work-up. |
-
Equipment: Jacketed glass reactor, overhead stirrer, thermocouple, nitrogen/argon inlet. A dedicated cyanide quench station should be prepared.
Step-by-Step Protocol: Synthesis of this compound
-
Reactor Setup: Under an inert atmosphere, charge the reactor with anhydrous DMSO (10 L/kg of the mesylate).
-
Cyanide Addition: Carefully add sodium cyanide (1.5 eq) to the DMSO.
-
Safety Directive: NaCN is a fine powder that can become airborne. Use appropriate respiratory protection. All personnel must be trained in cyanide handling procedures.[3] An emergency cyanide antidote kit must be available.
-
-
Reaction Initiation: Heat the suspension to 60-70 °C to aid dissolution. Then, cool to 40 °C.
-
Mesylate Addition: Dissolve the crude mesylate from Part 1 in a minimal amount of anhydrous DMSO and add it dropwise to the reactor over 1 hour. Maintain the internal temperature at 40-50 °C.
-
Reaction Drive & Monitoring: After the addition, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the mesylate intermediate.
-
Quench & Work-up:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: Slowly pour the reaction mixture into a larger vessel containing vigorously stirred, cold water (at least 30 L/kg of mesylate). This will precipitate some salts and dilute the DMSO.
-
Extract the aqueous slurry with toluene (3 x 10 L/kg).
-
Combine the organic extracts and wash thoroughly with water to remove residual DMSO, followed by a brine wash.
-
-
Cyanide Waste Decontamination: The aqueous layer from the work-up contains residual cyanide and must be decontaminated before disposal. This is typically done by treating the solution with an excess of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the cyanide to the much less toxic cyanate. Verify complete destruction with cyanide test strips before disposal.
-
Product Isolation & Purification:
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
The crude this compound can be purified by vacuum distillation to achieve high purity.
-
Data Summary & Expected Results
| Parameter | Part 1: Mesylation | Part 2: Cyanation |
| Starting Material | (R)-1-Benzyl-3-pyrrolidinol | (R)-1-Benzyl-3-(methylsulfonyloxy)pyrrolidine |
| Product | (R)-1-Benzyl-3-(methylsulfonyloxy)pyrrolidine | This compound |
| Typical Yield | 90-95% (crude) | 75-85% (after purification) |
| Purity (Typical) | >95% by NMR (crude) | >99% by GC (after distillation) |
| Appearance | Yellow to brown oil | Colorless to pale yellow solid or oil[2] |
| Molecular Formula | C12H17NO3S | C12H14N2[2] |
| Molecular Weight | 255.34 g/mol | 186.25 g/mol [2] |
Safety and Handling
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle in a fume hood with acid-resistant gloves, safety goggles, and a lab coat.
-
Sodium Cyanide (NaCN): Acute Toxin. Fatal if swallowed, inhaled, or in contact with skin.[2] Contact with acid liberates highly toxic hydrogen cyanide gas. All work must be done in a high-performance fume hood. A properly fitted respirator may be required. Never work alone. Ensure an emergency cyanide response plan and antidote kit are in place.
-
Waste Disposal: All cyanide-containing waste streams must be rigorously decontaminated by oxidation before entering the general chemical waste stream.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]
-
Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
CDC Stacks. NITRILES. [Link]
- Google Patents.Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents.Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. [Link]
-
ResearchGate. Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. [Link]
-
ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]
-
Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]
-
NIH. Catalytic, Asymmetric Synthesis of Highly Substituted Pyrrolizidines. [Link]
-
Organic Syntheses. Procedure 24. [Link]
-
ResearchGate. Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]
-
ChemistryViews. A Safe Way to Nitriles. [Link]
-
PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
- Google Patents.Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Google Patents.
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
NIH. Asymmetric (3 + 3) and (4 + 2) Annulation Reactions.... [Link]
-
Science Journal of Chemistry. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione.... [Link]
Sources
Application Note: A Validated Synthetic Pathway for Vildagliptin Utilizing the Key (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Vildagliptin is a potent and selective oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] It is a cornerstone therapy for type 2 diabetes mellitus, valued for its efficacy in improving glycemic control with a low risk of hypoglycemia and no associated weight gain.[2] The therapeutic efficacy of Vildagliptin stems from its mechanism of action: by inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This prolongs their bioavailability, enhancing glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells, thereby maintaining glucose homeostasis.[4]
The molecular architecture of Vildagliptin, chemically named (2S)-1-[[(3-hydroxytricyclo[3.3.1.1]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, features a chiral cyanopyrrolidine moiety.[1] The precise stereochemistry of this unit is critical for its biological activity. While the topic of interest specified (S)-1-Benzyl-pyrrolidine-3-carbonitrile as a precursor, a comprehensive review of established and scalable synthetic literature reveals a critical discrepancy. The Vildagliptin structure contains a nitrile group at the 2-position of the pyrrolidine ring, not the 3-position. Furthermore, the industrially validated and scientifically published synthetic routes universally employ (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as the pivotal precursor.[5][6]
This application note, therefore, provides a detailed, authoritative guide based on this validated pathway. We will delineate the synthesis from the readily available and inexpensive chiral building block, L-proline, through to the final coupling reaction to produce Vildagliptin. This focus ensures that the protocols described are reproducible, scalable, and aligned with established best practices in pharmaceutical chemistry.
Retrosynthetic Analysis and Core Strategy
The synthesis of Vildagliptin is most efficiently approached by disconnecting the molecule at the secondary amine bond formed in the final step. This retrosynthetic analysis identifies two primary building blocks: the electrophilic chloroacetylated cyanopyrrolidine core and the nucleophilic adamantane amine.
-
Key Building Block 1 (Electrophile): (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Key Building Block 2 (Nucleophile): 3-amino-1-adamantanol
This strategy is advantageous as it converges two moderately complex, but readily synthesizable, fragments in a high-yielding final step.
Caption: Retrosynthetic pathway for Vildagliptin.
Synthesis of the Key Precursor: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The synthesis of this crucial intermediate is a well-documented three-step process starting from L-proline. This approach preserves the essential (S)-stereochemistry required for the final drug's activity.
Caption: Workflow for precursor synthesis from L-proline.
Protocol 3.1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This initial step involves the N-acylation of L-proline. The use of chloroacetyl chloride provides the necessary electrophilic handle for the final coupling reaction.
Rationale: Tetrahydrofuran (THF) is selected as the solvent due to its ability to suspend L-proline and dissolve the resulting product. Refluxing ensures the reaction proceeds to completion. A subsequent water wash followed by extraction is a standard workup to remove water-soluble impurities and isolate the product.[5]
-
Materials: L-proline, Chloroacetyl chloride, Tetrahydrofuran (THF), Ethyl acetate, Water, Saturated brine, Anhydrous sodium sulfate.
-
Procedure:
-
Suspend L-proline (1.0 eq) in THF in a round-bottom flask equipped with a reflux condenser.
-
Slowly add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for approximately 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and cautiously add water to quench any remaining chloroacetyl chloride.
-
Add ethyl acetate and saturated brine for extraction. Separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization from a solvent like diisopropyl ether.[7]
-
Protocol 3.2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
The conversion of the carboxylic acid to a primary amide is a prerequisite for the subsequent dehydration to the nitrile.
Rationale: Dicyclohexylcarbodiimide (DCC) is a common coupling agent for amide bond formation. Ammonium bicarbonate serves as the ammonia source. Dichloromethane (DCM) is a suitable solvent for this transformation.[8]
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DCM.
-
At a reduced temperature (10-15 °C), slowly add a solution of DCC (1.0 eq) in DCM.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add ammonium bicarbonate (10.0 eq) and continue stirring for several hours (typically 6-12h) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filter cake with DCM.
-
Concentrate the combined filtrates under vacuum to obtain the crude amide, which can be purified by recrystallization.[8]
-
Protocol 3.3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The final step in the precursor synthesis is the dehydration of the amide.
Rationale: Thionyl chloride (SOCl₂) is a highly effective dehydrating agent for converting primary amides to nitriles. The reaction is typically run in an inert solvent.[9]
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Thionyl chloride, Inert solvent (e.g., Ethyl Acetate).
-
Procedure:
-
Dissolve the amide (1.0 eq) in the chosen solvent in a flask equipped for gas evolution.
-
Introduce the solution into a microchannel reactor or, for batch synthesis, cool the solution and slowly add thionyl chloride (typically 2.0-3.0 eq).[9]
-
Allow the reaction to proceed at a controlled temperature (e.g., 50-80°C) for 2-4 hours.
-
After completion, the reaction is carefully quenched and worked up. This typically involves distillation under reduced pressure to remove excess SOCl₂ and solvent.
-
The residue is dissolved in ethyl acetate and washed sequentially with aqueous sodium bicarbonate solution, water, and brine.
-
The organic phase is dried and concentrated to yield the target precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, often as an oily substance that can be crystallized.[9]
-
Final Assembly: Synthesis of Vildagliptin
This step involves a nucleophilic substitution reaction where the amino group of 3-amino-1-adamantanol displaces the chloride on the chloroacetyl moiety of the precursor.
Protocol 4.1: Coupling of Precursor with 3-amino-1-adamantanol
Rationale: This reaction requires a base to neutralize the HCl generated during the substitution. Potassium carbonate is a common and effective choice. Potassium iodide is often added as a catalyst to facilitate the reaction via the Finkelstein reaction, transiently forming a more reactive iodoacetyl intermediate. THF is a suitable solvent for this coupling.[10]
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol, Potassium carbonate (K₂CO₃), Potassium iodide (KI), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in THF, add 3-amino-1-adamantanol (1.1 eq), potassium carbonate (1.0 eq), and a catalytic amount of potassium iodide (0.04 eq).[10]
-
Stir the resulting suspension at a controlled temperature (e.g., 30-50°C) for 2-4 hours, monitoring reaction progress by HPLC or TLC.[10]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a residue.
-
Perform a workup procedure: Dissolve the residue in water, adjust the pH to ~5-6 with acetic acid, and wash with dichloromethane to remove non-basic impurities.
-
Adjust the aqueous phase pH to ~9-10 with ammonium hydroxide and extract the product into dichloromethane.
-
Combine the organic extracts, dry, and evaporate the solvent to yield crude Vildagliptin.[10]
-
Purify the crude product by recrystallization from a suitable solvent system, such as an isopropanol/butanone mixture or ethyl acetate, to obtain pure Vildagliptin as a white crystalline solid.[10][11]
-
Data Summary and Analytical Control
Rigorous analytical control is essential to ensure the purity and identity of the intermediates and the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.[12]
| Step | Key Reactants | Typical Solvent | Yield (%) | Purity (HPLC) |
| 3.1 N-Acylation | L-proline, Chloroacetyl chloride | THF | 80 - 85 | >98% |
| 3.2 Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, DCC, NH₄HCO₃ | DCM | 70 - 75 | >98% |
| 3.3 Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, SOCl₂ | Ethyl Acetate | 85 - 90 | >99% |
| 4.1 Final Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | THF | 50 - 60 | >99.5% |
Table 1: Summary of Synthetic Steps and Typical Outcomes.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150mm, 5µm) |
| Mobile Phase | Mixture of buffer (e.g., pH 8.2), Acetonitrile, and Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~3.9 min (Varies with exact conditions) |
Table 2: Representative HPLC Conditions for Vildagliptin Analysis.[12]
Mechanism of Action: DPP-4 Inhibition
Vildagliptin's therapeutic effect is derived from its ability to competitively and covalently bind to the catalytic site of the DPP-4 enzyme.[2] This inhibition prevents the rapid breakdown of endogenous incretin hormones, GLP-1 and GIP, which are released in response to food intake.
Caption: Mechanism of DPP-4 inhibition by Vildagliptin.
Conclusion
The synthesis of Vildagliptin is a well-optimized process that relies on the strategic use of the chiral precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This key intermediate, efficiently prepared in three steps from inexpensive L-proline, enables a convergent and scalable final coupling with 3-amino-1-adamantanol. The protocols outlined in this application note represent a validated and scientifically sound pathway for the synthesis of this important antidiabetic agent, providing a robust foundation for research, development, and production activities.
References
- WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.
- CN110563627B - Preparation method of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile.
- CN107501154B - Synthesis method of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Singh, S. K., Reddy, P. G., & Rao, K. R. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Reddy, B. J., & Rao, J. (2014). Development and validation of RP-HPLC method for the assay of vildagliptin. World Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 1249-1257. [Link]
-
Ahren, B., & Foley, J. E. (2008). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 10(5), 353-363. [Link]
- WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.
-
Abdel-Megeed, M. F., et al. (2016). 1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles as novel dipeptidyl peptidase-4 inhibitors: Synthesis, biological evaluation and molecular docking studies. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 143-153. [Link]
- CN103992257A - Purification method of vildagliptin crude product.
-
Singh, S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
-
Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(14), 8105-8107. [Link]
-
Sankar, G. R., et al. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736-2740. [Link]
-
Ahren, B. (2008). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate. [Link]
- CN104326961A - Synthetic process of vildagliptin.
-
A, A. A., & B, S. (2014). A facile method to synthesize vildagliptin. ResearchGate. [Link]
-
Pratley, R. E., & Salsali, A. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. International Journal of Clinical Practice, 63(Suppl. 166), 13-25. [Link]
Sources
- 1. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 2. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 10. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 11. CN103992257A - Purification method of vildagliptin crude product - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile
Welcome to the technical support center for the synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve your yield and final product purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is often crucial for the biological activity of the final active pharmaceutical ingredient (API). The synthesis, while conceptually straightforward, can be fraught with challenges such as low yield, formation of impurities, and difficulties in purification. This guide aims to provide practical, field-proven insights to overcome these hurdles.
A common and effective synthetic route starts from the commercially available and relatively inexpensive (S)-1-Benzyl-3-hydroxypyrrolidine. The key transformation is the conversion of the secondary alcohol to a nitrile group. This is typically achieved through a nucleophilic substitution reaction, where the stereochemistry at the C3 position must be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and reliable method involves a two-step process starting from (S)-1-Benzyl-3-hydroxypyrrolidine:
-
Activation of the hydroxyl group: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate or mesylate.
-
Nucleophilic substitution with a cyanide source: The activated leaving group is then displaced by a cyanide anion (e.g., from sodium cyanide or potassium cyanide) to form the desired nitrile.
An alternative one-pot method is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to the nitrile with inversion of configuration.[1][2][3]
Q2: I am getting a low yield in the final nitrile product. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete activation of the alcohol: If the tosylation or mesylation step is not driven to completion, you will carry over unreacted starting material, lowering the overall yield.
-
Side reactions during nucleophilic substitution: Elimination reactions can compete with the desired substitution, especially if the reaction is run at elevated temperatures or with a sterically hindered base.
-
Decomposition of the product: The product may be unstable under the reaction or work-up conditions.
-
Losses during purification: Due to the polar nature of the product, it can be challenging to extract and purify, leading to significant material loss.
Q3: My final product shows the presence of the corresponding (R)-enantiomer. What could be the reason for this loss of stereochemical purity?
Racemization is a critical issue to address. The most likely cause is an SN1-type reaction mechanism competing with the desired SN2 pathway during the nucleophilic substitution step. This can be promoted by:
-
Polar protic solvents: Solvents like water, methanol, or ethanol can stabilize the carbocation intermediate in an SN1 reaction.
-
A leaving group that is too good: While a good leaving group is necessary, an exceptionally good one might dissociate prematurely, leading to a carbocation and subsequent racemization.
-
Reaction temperature: Higher temperatures can favor the SN1 pathway.
Using a reaction that proceeds with a well-defined stereochemical outcome, such as the Mitsunobu reaction, is highly recommended to minimize racemization.[1][3]
Q4: The purification of this compound by column chromatography is difficult. Are there any tips?
The polarity of the nitrile and the basicity of the pyrrolidine nitrogen can lead to streaking and poor separation on silica gel.[4] Here are some strategies to improve purification:
-
Use a modified mobile phase: Adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol (e.g., 1-2%), to your eluent system can significantly reduce tailing by neutralizing the acidic sites on the silica gel.[4]
-
Consider alternative stationary phases: Alumina (basic or neutral) can be a better choice for purifying basic compounds.[4] Reverse-phase chromatography (C18) can also be effective, particularly for removing less polar impurities.
-
Salt formation and extraction: Converting the product to its hydrochloride salt can sometimes facilitate purification or crystallization. The free base can then be regenerated.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low Yield in the Conversion of Alcohol to Nitrile
| Symptom | Potential Cause | Recommended Action |
| Significant amount of unreacted (S)-1-Benzyl-3-hydroxypyrrolidine in the crude product. | Incomplete activation of the alcohol (tosylation/mesylation). | - Ensure anhydrous reaction conditions. Moisture will quench the tosyl/mesyl chloride. - Use a slight excess (1.1-1.2 equivalents) of the activating agent. - Allow for sufficient reaction time and monitor by TLC until the starting material is consumed. |
| Presence of elimination byproducts (alkenes) identified by NMR or GC-MS. | The reaction conditions favor elimination over substitution. | - Use a less sterically hindered base for the activation step (e.g., pyridine instead of triethylamine). - Perform the nucleophilic substitution at the lowest possible temperature that allows for a reasonable reaction rate. - Choose a solvent that disfavors elimination (e.g., a polar aprotic solvent like DMSO or DMF). |
| Overall low recovery of material after work-up and purification. | The product is water-soluble and is lost during aqueous extraction. The product adheres strongly to the silica gel column. | - During extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. - Use a continuous liquid-liquid extractor for more efficient extraction. - For column chromatography, refer to the purification tips in the FAQ section. |
Problem 2: Loss of Enantiomeric Purity
| Symptom | Potential Cause | Recommended Action |
| Chiral HPLC analysis shows a significant peak for the (R)-enantiomer. | The reaction is proceeding through an SN1 mechanism. | - Switch to a polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO) for the nucleophilic substitution step. - Avoid high reaction temperatures. - Consider using the Mitsunobu reaction, which is known to proceed with high stereochemical inversion.[1][3] |
| The starting (S)-1-Benzyl-3-hydroxypyrrolidine has low enantiomeric purity. | The quality of the starting material is poor. | - Always check the enantiomeric purity of the starting material by chiral HPLC before proceeding with the synthesis. - If necessary, purify the starting material by chiral resolution or purchase from a reputable supplier with a certificate of analysis. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Mesylation and Cyanation
Step 1: Mesylation of (S)-1-Benzyl-3-hydroxypyrrolidine
-
Dissolve (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. This is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Cyanide
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate with 1% triethylamine.
Protocol 2: One-Pot Synthesis via Mitsunobu Reaction
-
Under an inert atmosphere, dissolve (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq), triphenylphosphine (1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Caution: DEAD and DIAD are hazardous and potentially explosive. Handle with care.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove. A common method is to triturate the crude mixture with diethyl ether to precipitate the oxide, which can then be filtered off.
Visualization of Key Processes
Synthetic Workflow
Caption: Comparison of two common synthetic routes to this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose the cause of low reaction yield.
Chiral Purity Analysis
Verifying the enantiomeric excess (ee) of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[5]
General Chiral HPLC Method Development:
-
Column Selection: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of chiral amines and their derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve good separation.
-
Additive: For basic compounds like this compound, adding a small amount of a basic additive (e.g., diethylamine or butylamine) to the mobile phase can improve peak shape and resolution.
| Parameter | Starting Conditions | Optimization Strategy |
| Chiral Column | Chiralcel OD-H, Chiralpak AD-H, or similar | Screen different polysaccharide-based columns. |
| Mobile Phase | 90:10 Hexane:Isopropanol | Vary the ratio of hexane to isopropanol (e.g., 95:5 to 80:20). |
| Flow Rate | 1.0 mL/min | Adjust between 0.5 and 1.5 mL/min to optimize resolution and analysis time. |
| Detection | UV at 254 nm | Select a wavelength where the compound has significant absorbance. |
| Additive | 0.1% Diethylamine | Add if peak tailing is observed. |
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]
-
ResearchGate. (2025, August 6). Novel tricyclic cyanopyrrolidine derivatives as DPP4 inhibitors: An improved synthesis of tricyclic α-cycnopyrrolidine from camphor. [Link]
-
Chemistry Steps. Alcohols to Nitriles. [Link]
-
Fasan, R., & Arnold, F. H. (2018). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 4(2), 204–211. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Derkach, N. O., Levchenko, K. V., & Ievgenii, I. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
-
ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 480(7376), 224–228. [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Sussex Drug Discovery Centre. (2016, March 7). One-Pot oxidative Conversion of Alcohols into Nitriles. [Link]
-
PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Data. Mitsunobu Reaction - Common Conditions. [Link]
-
Science Journal of Chemistry. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]
-
PubMed Central. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
BSTR. Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
Sources
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile
Welcome to our dedicated technical support guide for the synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during this synthesis, ensuring the highest possible yield and purity of your target molecule.
The most common and direct synthetic route to this compound involves the N-alkylation of (S)-pyrrolidine-3-carbonitrile with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification processes. This guide will address these potential pitfalls in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My reaction is producing a significant amount of a highly polar, water-soluble impurity that is difficult to separate from the desired product. What is this side product and how can I minimize its formation?
Answer:
This is a classic issue in the N-alkylation of secondary amines. The highly polar, water-soluble impurity you are observing is almost certainly the N,N-dibenzylpyrrolidinium-3-carbonitrile salt , a quaternary ammonium salt.[1][2] This side product arises from the over-alkylation of the desired tertiary amine product, this compound, which itself is a nucleophile and can react with the benzylating agent.[1]
Causality and Mechanism:
The formation of the tertiary amine product does not consume the benzylating agent completely or instantaneously. The newly formed this compound can compete with the starting secondary amine for the remaining benzyl bromide. This subsequent alkylation leads to the formation of the quaternary ammonium salt.
Diagram of Over-alkylation Side Reaction
Caption: Formation of the quaternary ammonium salt side product.
Strategies for Minimization:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the (S)-pyrrolidine-3-carbonitrile starting material relative to benzyl bromide. This ensures the benzylating agent is the limiting reagent, reducing the likelihood of over-alkylation. |
| Slow Addition of Benzylating Agent | Adding the benzyl bromide dropwise to the reaction mixture maintains a low concentration of the alkylating agent, favoring the reaction with the more nucleophilic starting secondary amine over the bulkier tertiary amine product. |
| Choice of Base | Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate. These bases are sufficient to scavenge the acid byproduct without competing in the alkylation reaction.[3] |
| Reaction Monitoring | Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the quaternary salt. |
Question 2: My final product yield is low, and I have a significant amount of unreacted (S)-pyrrolidine-3-carbonitrile starting material. What are the likely causes?
Answer:
Low conversion of the starting material can be attributed to several factors related to reaction conditions and reagent quality.
Potential Causes and Solutions:
-
Insufficient Base: The N-alkylation reaction generates one equivalent of hydrobromic acid (HBr), which will protonate the amine starting material, rendering it non-nucleophilic. An inadequate amount of base will result in incomplete reaction.
-
Solution: Ensure at least one equivalent of base is used to neutralize the acid byproduct. For weaker bases like potassium carbonate, using a slight excess (1.5-2.0 equivalents) can be beneficial.[3]
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. Ensure the reaction is allowed to proceed for a sufficient duration, as monitored by TLC.
-
-
Reagent Quality: The benzyl bromide may have degraded.
-
Solution: Use freshly distilled or purchased benzyl bromide. Benzyl halides can be sensitive to light and moisture.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for this type of alkylation.
-
Question 3: I've noticed an unexpected non-polar impurity in my crude product. Could this be from a side reaction of the benzyl bromide?
Answer:
Yes, it is possible to form non-polar impurities from the benzylating agent, particularly under basic conditions. The most likely candidate is stilbene , formed from the elimination of HBr from benzyl bromide, followed by dimerization. Another possibility is dibenzyl ether , arising from the reaction of benzyl bromide with any residual water or alcohol solvent.
Diagram of Benzyl Bromide Side Reactions
Sources
Technical Support Center: Purity Assessment of (S)-1-Benzyl-pyrrolidine-3-carbonitrile
Welcome to the technical support center for the analytical assessment of (S)-1-Benzyl-pyrrolidine-3-carbonitrile (CAS: 10603-52-8). This guide is designed for researchers, scientists, and drug development professionals who require robust methods to determine the chemical and stereochemical purity of this critical chiral intermediate. The stereochemical integrity of such building blocks is paramount, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).[1][] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format.
General FAQs: Structuring Your Purity Analysis
Question: What constitutes a comprehensive purity assessment for a chiral intermediate like this compound?
A comprehensive purity profile requires an orthogonal approach, utilizing multiple analytical techniques to assess different aspects of the compound's integrity. No single method is sufficient. A robust assessment combines:
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric purity and quantify the unwanted (R)-enantiomer. This is the most critical analysis for a chiral compound.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, such as residual solvents from synthesis or potential starting materials.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for structural confirmation (¹H and ¹³C NMR). High-field NMR also serves as an excellent tool for assessing chemical purity by detecting proton- or carbon-containing impurities.[5][6][7]
-
Elemental Analysis (CHNS): To confirm the elemental composition (Carbon, Hydrogen, Nitrogen) against the theoretical values, providing a measure of absolute purity.[5][8]
The following workflow illustrates how these techniques are integrated for a complete purity assessment.
Caption: Integrated workflow for purity assessment.
Chiral HPLC: Enantiomeric Purity Determination
This technique is the cornerstone for assessing the stereochemical integrity of your compound. It separates the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).
Question: How do I develop a reliable chiral HPLC method to determine the enantiomeric purity of my sample?
Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point. Optimization is often necessary to achieve baseline separation for your specific system.[1]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector is required.[1]
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for a wide range of compounds. Columns like Chiralpak® IA, IB, or IC are excellent candidates.[1]
-
System Flush: Ensure the entire HPLC system is free of any incompatible solvents (e.g., water, buffers if using normal phase) before installing the chiral column.
-
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of your this compound sample at approximately 1 mg/mL in the mobile phase or a compatible solvent like isopropanol.[1]
-
Racemic Standard: Prepare a solution of the racemic (a 50:50 mixture of S and R enantiomers) 1-Benzyl-pyrrolidine-3-carbonitrile at the same concentration. This is essential to determine the retention times and confirm the resolution of both enantiomers.[1]
-
-
Chromatographic Conditions:
-
Inject the racemic standard first to establish the separation capability of the method.
-
Once separation is confirmed, inject the sample solution.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the (S) and (R) enantiomers from the sample chromatogram:
-
e.e. (%) = |([Area_S] - [Area_R]) / ([Area_S] + [Area_R])| * 100 [1]
-
-
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | Chiralpak® IA (or similar polysaccharide CSP) | Proven broad selectivity for chiral compounds. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) [90:10, v/v] | A common starting point for normal-phase chiral separations. Adjust the ratio to optimize resolution (increasing IPA generally reduces retention time). |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be adjusted to improve resolution or reduce run time. |
| Detector | UV/Vis or PDA at 210 nm | The benzoyl group provides strong absorbance at lower UV wavelengths.[1] |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility. |
| Injection Vol. | 5-10 µL | Keep volume low to prevent band broadening. |
Troubleshooting Guide: Chiral HPLC
Caption: Troubleshooting logic for poor chiral HPLC separation.
Question: I'm seeing poor or no separation between the enantiomers. What should I do?
-
For a New Method: This is a method development challenge.
-
Optimize Mobile Phase: The ratio of hexane to alcohol modifier is the most critical parameter. Systematically vary the percentage of isopropanol (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Change Alcohol Modifier: Sometimes, switching from isopropanol to ethanol can dramatically alter the selectivity.
-
Try a Different Column: If mobile phase optimization fails, the chosen chiral stationary phase (CSP) may not be suitable. Try a CSP with a different polysaccharide backbone (e.g., amylose vs. cellulose) or a different coating.
-
Question: My resolution has decreased significantly after installing a new column of the same type. Why?
-
Column History is Critical: Chiral separations can be highly sensitive to the column's history, a phenomenon sometimes called the "additive memory effect".[9] If the previous column was used with mobile phase additives (like acids or bases), trace amounts can remain adsorbed and influence separations, even after extensive flushing.
-
Solution:
-
When developing a new chiral method, always use a brand new column and carefully document its usage history.[9][10]
-
If possible, dedicate columns to specific methods or mobile phase types to ensure reproducibility.[9]
-
Condition the new column by flushing it with the mobile phase for an extended period (a few hours) before analysis.[10]
-
Question: My peaks are broad or tailing. What is the cause?
-
Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter between the injector, column, and detector.
-
Sample Overload: Injecting too much sample mass can saturate the column. Try diluting your sample by a factor of 10.
-
Incompatible Injection Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase will cause severe peak distortion.[10]
GC-MS: Analysis of Volatile and Achiral Impurities
GC-MS is an ideal technique for identifying impurities that are volatile enough to be vaporized without decomposition, such as residual solvents or unreacted starting materials.
Question: How can I use GC-MS to check for residual solvents and other potential process impurities?
Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: A standard GC equipped with a Mass Spectrometric (MS) detector.
-
Column: A low-polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), is a good general-purpose choice for screening.
-
Inlet Maintenance: Ensure the inlet liner is clean. Contamination in the inlet is a common source of carryover and poor reproducibility.[11]
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a GC vial.
-
Dissolve in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of ~1-2 mg/mL. The chosen solvent should not co-elute with any expected impurities.
-
-
Chromatographic Conditions:
-
Run a solvent blank first to identify any peaks originating from the solvent or system contamination.
-
Inject the sample.
-
-
Data Analysis:
-
Identify peaks corresponding to potential impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming a similar response factor for structurally related compounds.
-
Data Presentation: Typical GC-MS Parameters & Potential Impurities
| Parameter | Recommended Setting | Rationale & Notes |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for a wide range of volatilities. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert and provides good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to elute both volatile solvents and less volatile impurities. |
| MS Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad | 150 °C | Standard temperature. |
| Scan Range | 40 - 500 amu | Covers the expected mass range for common solvents and synthesis-related impurities.[12] |
Potential Process-Related Impurities to Monitor:
-
Benzyl Chloride: A potential starting material or impurity.[13]
-
1-Benzyl-3-pyrrolidinone: A potential precursor or oxidation product.
-
Solvents: Toluene, Tetrahydrofuran (THF), Ethyl Acetate, etc., depending on the synthetic route.
Troubleshooting Guide: GC-MS
Question: My compound is known to be thermally sensitive. Is GC-MS a suitable technique?
-
GC-MS relies on high temperatures in the inlet and oven, which can cause thermally labile compounds to degrade.[14] If you suspect degradation (e.g., observing unexpected peaks that are known breakdown products), GC-MS may not be the best technique for potency analysis, but it remains excellent for identifying volatile impurities that elute much earlier than the main compound.
Question: I am seeing a peak for my compound of interest, but the mass spectrum doesn't match the library perfectly.
-
Library matches are based on standardized conditions. Minor differences in fragmentation can occur due to different instrument tuning. The molecular ion (M+) peak and the key fragmentation pattern are the most important indicators. For this compound (MW: 186.25 g/mol ), look for the molecular ion at m/z 186 and characteristic fragments (e.g., the tropylium ion at m/z 91 from the benzyl group).
Question: I suspect there are trace-level genotoxic impurities (GTIs) from the synthesis. Is this method sensitive enough?
-
Standard GC-MS may not have sufficient sensitivity for GTIs, which often have very low detection limits (ppm level).[11] To achieve the required sensitivity, you may need to:
NMR & Elemental Analysis: Structural Confirmation & Absolute Purity
These techniques provide definitive structural evidence and an orthogonal measure of purity.
Question: How does NMR confirm the structure and purity?
¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[6][7][15] For purity assessment, ¹H NMR is particularly useful. The integral of each signal is directly proportional to the number of protons it represents. Any peaks that do not correspond to the target molecule are indicative of impurities. By comparing the integrals of impurity peaks to those of the main compound, a quantitative estimate of purity can be made if the structures of the impurities are known.
Question: My ¹H NMR shows small, unidentifiable peaks. What do they mean?
-
These could be low-level impurities (<1-2%). Common sources include:
-
Residual Solvents: Check for characteristic signals of common lab solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃).
-
Grease: Broad signals may indicate silicone grease contamination.
-
Synthesis Byproducts: Compare the spectrum to the starting materials and known potential side-products of your reaction.
-
Question: What is the role of Elemental Analysis and how do I interpret the results?
Elemental analysis by combustion provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample.[8][16] This is compared to the theoretical values calculated from the molecular formula (C₁₂H₁₄N₂). It is a measure of absolute purity, as it is insensitive to impurities that have a similar elemental composition but will detect inorganic salts or residual solvents with different C:H:N ratios.
Data Presentation: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical Value (%) for C₁₂H₁₄N₂ | Acceptable Range (±0.4%) |
| Carbon (C) | 77.38 | 76.98 - 77.78 |
| Hydrogen (H) | 7.58 | 7.18 - 7.98 |
| Nitrogen (N) | 15.04 | 14.64 - 15.44 |
Question: My elemental analysis results are outside the acceptable ±0.4% range. What does this mean?
-
A deviation greater than ±0.4% suggests the presence of a significant impurity.[5]
-
Low Carbon %: May indicate the presence of residual water or inorganic salts.
-
High Hydrogen %: Often points to residual aliphatic solvents (e.g., hexane, ethyl acetate).
-
Incorrect Ratios: If all values are off, it could indicate a persistent, co-eluting impurity or, in a worst-case scenario, an incorrect structural assignment. Correlate these findings with your HPLC and GC-MS data to identify the source.
-
References
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Restek Corporation. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]
-
Chromatography Forum. (2010, October 23). Chiral separation problem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric purity of synthetic therapeutic peptides: A review. Retrieved from [Link]
-
Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2014, March 21). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]
-
Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
JSM Central. (2016, October 12). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Retrieved from [Link]
-
Agilent Technologies. (2024, November 21). GC and GC/MS Frequently Asked Questions. Retrieved from [Link]
-
PubMed. (n.d.). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Retrieved from [Link]
-
YouTube. (2025, September 10). What Are The Limitations Of Using GC-MS?. Retrieved from [Link]
-
PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Chromatography Online. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. jsmcentral.org [jsmcentral.org]
- 4. labioscientific.com [labioscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Predictive Guide to the Mass Spectrometry of (S)-1-Benzyl-pyrrolidine-3-carbonitrile: An In-Depth Technical Analysis
(S)-1-Benzyl-pyrrolidine-3-carbonitrile is a chiral molecule with a molecular weight of 186.25 g/mol and a chemical formula of C₁₂H₁₄N₂[1][2]. Its structure incorporates a benzyl group, a tertiary amine within a pyrrolidine ring, and a nitrile functional group. Each of these features will influence the molecule's fragmentation under mass spectrometric conditions.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from predictable bond cleavages. The primary ionization techniques considered here are Electron Ionization (EI), which induces extensive fragmentation, and Electrospray Ionization (ESI), which is a softer technique typically yielding a prominent protonated molecule.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the molecule will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) at m/z 186. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom[3]. For this compound, two primary alpha-cleavage pathways are anticipated:
-
Loss of the Cyanopyrrolidine Radical: Cleavage of the benzyl C-N bond would result in the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This ion can further rearrange to the even more stable tropylium ion and is expected to be the base peak in the EI spectrum. The neutral fragment lost would be the 3-cyanopyrrolidine radical.
-
Ring Opening: Cleavage of a C-C bond within the pyrrolidine ring alpha to the nitrogen can lead to a variety of ring-opened fragments.
-
-
Loss of HCN: The nitrile group can be eliminated as a neutral loss of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment ion at m/z 159 (186 - 27).
-
Retro-Diels-Alder (RDA)-type Reaction: While less common for this specific ring system, RDA-type fragmentation of the pyrrolidine ring could occur, leading to smaller charged fragments.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 186 | [C₁₂H₁₄N₂]⁺˙ | Molecular Ion |
| 159 | [C₁₁H₁₃N]⁺˙ | [M - HCN]⁺˙ |
| 91 | [C₇H₇]⁺ | Alpha-cleavage, formation of benzyl/tropylium cation |
| 68 | [C₄H₆N]⁺ | Fragments from pyrrolidine ring cleavage |
The following diagram illustrates the predicted major fragmentation pathway under EI, leading to the formation of the stable tropylium ion.
Caption: Predicted major fragmentation of this compound under EI.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in minimal fragmentation. When analyzed in positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺ due to the basicity of the tertiary amine.
Key Predicted Ions:
-
Protonated Molecule [M+H]⁺: The most abundant ion in the ESI mass spectrum is predicted to be the protonated molecule at m/z 187.1233 (calculated for C₁₂H₁₅N₂⁺). High-resolution mass spectrometry can confirm the elemental composition.
-
Adduct Formation: Depending on the solvent system used, adduct ions such as [M+Na]⁺ (m/z 209.1052) or [M+K]⁺ (m/z 225.0792) may also be observed.
-
In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. The most likely fragmentation pathway would be the loss of the benzyl group, leading to a fragment at m/z 96, or other cleavages similar to those in EI-MS but with lower intensity.
Comparison with Structurally Related Compounds
The predicted fragmentation pattern can be compared to known data for similar structures to increase confidence in the analysis.
-
N-Benzylpyrrolidine: The mass spectrum of N-benzylpyrrolidine is dominated by the m/z 91 peak, corresponding to the tropylium ion, and a peak at m/z 70, corresponding to the pyrrolidine ring fragment. This supports the prediction of the tropylium ion as a major fragment for the title compound.
-
Benzyl Cyanide: The mass spectrum of benzyl cyanide shows a prominent molecular ion peak and significant peaks at m/z 91 (loss of CN) and m/z 116 ([M-H]⁺)[4]. This highlights the stability of the benzyl cation and the potential for reactions involving the nitrile group.
-
N-Benzyl Substituted 2-Oxopyrrolidinoindolines: A study on more complex N-benzyl substituted pyrrolidine-containing molecules showed that a characteristic fragmentation is the neutral loss of benzylisocyanate[5]. While the title compound lacks the oxo-group, this suggests that complex rearrangements involving the N-benzyl group are possible.
Experimental Protocol for Mass Spectrometric Analysis
For researchers seeking to acquire experimental data for this compound, the following protocols are recommended.
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
For EI-MS, the sample can be introduced via a direct insertion probe or a GC-MS system if the compound is sufficiently volatile and thermally stable.
Instrumentation and Parameters
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | EI-MS (via GC-MS) | ESI-MS (via LC-MS or direct infusion) |
| Ionization Mode | Electron Ionization | Electrospray Ionization (Positive) |
| Electron Energy | 70 eV | - |
| Mass Range | 40-300 amu | 50-500 amu |
| Capillary Voltage | - | 3-4 kV |
| Cone Voltage | - | 20-40 V (can be varied for fragmentation) |
| Source Temp. | 230 °C | 120-150 °C |
| Desolvation Temp. | - | 300-400 °C |
| GC Column | (e.g.) HP-5MS | - |
| LC Mobile Phase | - | Acetonitrile/Water with 0.1% Formic Acid |
The following diagram outlines a typical workflow for the analysis.
Caption: General workflow for mass spectrometric analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry of this compound. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can anticipate the key features of its mass spectrum. The dominant fragmentation pathway under EI conditions is expected to be the formation of the highly stable tropylium ion at m/z 91. Under the gentler conditions of ESI, the protonated molecule at m/z 187 should be the most prominent peak. This predictive guide serves as a valuable resource for the identification and structural elucidation of this and other related novel compounds in the absence of pre-existing library data.
References
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MassBank. Benzyl cyanides. [Link]
-
Morales-Ríos, M. S., et al. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 18-26. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]
- 2. CAS 10603-52-8 | 1-benzylpyrrolidine-3-carbonitrile - Synblock [synblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. massbank.eu [massbank.eu]
- 5. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
A Comparative Guide to (S)-1-Benzyl-pyrrolidine-3-carbonitrile and Other Key Chiral Pyrrolidine Building Blocks
Introduction: The Indispensable Role of the Chiral Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry and pharmaceutical development, the pyrrolidine ring is a privileged scaffold.[1][2] This five-membered non-aromatic nitrogen heterocycle is a cornerstone in the architecture of numerous natural products and FDA-approved drugs, owing to its unique three-dimensional structure and its ability to engage in critical interactions with biological targets.[3] The introduction of stereocenters into this scaffold elevates its importance, as the pharmacological activity of a molecule is often dictated by its specific stereochemistry.[1][4] Consequently, enantiomerically pure pyrrolidine derivatives, known as chiral building blocks, are invaluable assets for the stereoselective synthesis of complex drug candidates.[][6]
This guide provides an in-depth comparative analysis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile , a versatile yet specific building block, against other widely utilized chiral pyrrolidines. We will explore its unique structural features, synthetic utility, and performance in contrast to key alternatives, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
Featured Building Block: this compound
This compound is a bifunctional molecule featuring a defined stereocenter at the C3 position. Its structure is characterized by three key components: the chiral pyrrolidine core, a nitrile group at C3, and a benzyl (Bn) group protecting the ring nitrogen. Each of these elements imparts distinct chemical properties and synthetic potential.
-
The Benzyl (Bn) Protecting Group: The N-benzyl group is a robust protecting group, stable across a wide range of reaction conditions, including acidic, basic, and many organometallic reactions. Its primary advantage is its orthogonal removal via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method that typically does not affect other functional groups.[7]
-
The C3-Nitrile Functionality: The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other functional groups, providing a gateway to a diverse array of molecular architectures.
-
The (S)-Stereocenter: The fixed (S)-configuration at the C3 position allows for the direct incorporation of chirality into a target molecule, circumventing the need for challenging asymmetric syntheses or chiral resolutions at later stages.
Comparative Analysis with Alternative Chiral Pyrrolidine Building Blocks
The selection of a chiral building block is a critical decision in synthetic design. The choice depends on the desired functionality, the nature of the protecting group, and the overall synthetic strategy. Here, we compare this compound with three other prominent chiral pyrrolidine building blocks: (S)-1-Boc-3-cyanopyrrolidine , (S)-3-Hydroxypyrrolidine , and the foundational (S)-Proline .
Physicochemical Properties: A Snapshot
| Building Block | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₁₄N₂ | 186.25 | Not readily available for the (S)-enantiomer. Racemate: 10603-52-8[8] | |
| (S)-1-Boc-3-cyanopyrrolidine | C₁₀H₁₆N₂O₂ | 196.25 | 476493-40-0[9] | |
| (S)-3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | 100243-39-8[10] | |
| (S)-Proline | C₅H₉NO₂ | 115.13 | 147-85-3 |
Pillar 1: Synthetic Accessibility and Protecting Group Strategy
The choice between an N-Benzyl and an N-Boc (tert-butyloxycarbonyl) protecting group is a fundamental strategic decision.
-
This compound: The benzyl group offers stability and is introduced via reductive amination or direct alkylation. Its removal by hydrogenolysis is clean but requires access to hydrogenation equipment and a palladium catalyst, which may not be compatible with certain functional groups (e.g., alkynes, alkenes).
-
(S)-1-Boc-3-cyanopyrrolidine: The Boc group is easily introduced using Boc-anhydride ((Boc)₂O). Its key advantage is the ease of removal under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane), which is compatible with a wide range of functionalities.[11] This makes it a preferred choice in many modern synthetic campaigns, particularly in solid-phase peptide synthesis and fragment-based drug discovery.[12]
The synthesis of these cyanopyrrolidines often starts from a corresponding hydroxy-pyrrolidine precursor, such as (S)-1-Boc-3-hydroxypyrrolidine. The hydroxyl group is typically converted to a good leaving group (e.g., a mesylate or tosylate), which is then displaced by a cyanide source.[9]
-
(S)-3-Hydroxypyrrolidine: This building block is a highly valuable intermediate, often derived from the reduction of 4-hydroxy-L-proline.[13] It is frequently N-protected in a subsequent step to allow for selective manipulation of the hydroxyl group.[10][14] Its availability without a pre-installed protecting group offers maximum flexibility to the synthetic chemist.
-
(S)-Proline: As a naturally occurring amino acid, L-proline is an inexpensive and readily available starting material from the "chiral pool."[1][] Many other chiral pyrrolidine building blocks, including (S)-prolinol, are synthesized directly from it.[13]
Caption: Key deprotection strategies and functional group transformations for chiral pyrrolidines.
Pillar 2: Reactivity and Synthetic Applications
The true value of a building block is demonstrated in its application. The choice between a nitrile and a hydroxyl group at the C3 position opens up entirely different synthetic pathways.
Case Study: Synthesis of Vildagliptin Precursor
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. While this example uses a C2-substituted pyrrolidine, the chemistry is directly analogous to the C3-substituted building blocks discussed. The synthesis highlights the utility of the nitrile group.
A common route involves the reaction of a pyrrolidine with a Vilsmeier-type reagent to install the nitrile, demonstrating the importance of this functional group in constructing such pharmaceutical agents.[13]
Experimental Protocol: Conversion of (S)-1-Boc-3-hydroxypyrrolidine to (S)-1-Boc-3-cyanopyrrolidine
This protocol illustrates a foundational step in accessing cyanopyrrolidine building blocks.
Objective: To convert the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine into a nitrile group via a mesylate intermediate.
Step-by-Step Methodology:
-
Mesylation:
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
-
-
Cyanation:
-
Dissolve the crude tert-butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in dimethylformamide (DMF).
-
Add sodium cyanide (NaCN, 5.0 eq) to the solution.[9]
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.[9]
-
Combine the organic phases, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.[9]
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-1-Boc-3-cyanopyrrolidine.
-
Causality and Trustworthiness: The two-step procedure is critical for ensuring a high yield. The hydroxyl group is a poor leaving group; its conversion to a mesylate makes the C3 position highly electrophilic and susceptible to nucleophilic attack by the cyanide anion. Using a polar aprotic solvent like DMF is essential for the Sₙ2 reaction, as it solubilizes the cyanide salt without solvating the nucleophile excessively. The high temperature is necessary to overcome the activation energy for the substitution reaction. This self-validating protocol ensures complete conversion and allows for straightforward purification.
Caption: Experimental workflow for the synthesis of (S)-1-Boc-3-cyanopyrrolidine.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its counterparts is a strategic one, guided by the specific demands of the synthetic route.
-
Choose this compound when:
-
Your downstream chemistry involves strong acids or other conditions that would cleave a Boc group.
-
Your molecule is sensitive to acidic deprotection conditions.
-
You have access to hydrogenation equipment and your substrate is compatible with catalytic reduction.
-
-
Choose (S)-1-Boc-3-cyanopyrrolidine when:
-
You require a protecting group that is easily removed under mild acidic conditions.
-
Your synthetic route involves multiple steps where the nitrogen needs to be deprotected and re-functionalized.
-
Your molecule contains groups sensitive to hydrogenolysis (e.g., C=C or C≡C bonds, other benzyl ethers).
-
-
Choose (S)-3-Hydroxypyrrolidine when:
-
You need maximum flexibility in choosing your own N-protecting group.
-
Your target molecule requires a hydroxyl or ketone functionality at the C3 position.
-
You plan to use the hydroxyl group as a handle for substitution reactions to introduce diverse functionalities.
-
-
Choose (S)-Proline or its derivatives when:
-
You are performing organocatalysis or require the carboxylic acid functionality for amide bond formation.
-
You are seeking the most cost-effective and readily available starting material for building the pyrrolidine core from scratch.
-
Ultimately, each of these building blocks is a powerful tool in the arsenal of the synthetic chemist. By understanding their unique properties, reactivities, and the strategic implications of their protecting groups, researchers can design more efficient, robust, and successful syntheses of the next generation of chiral therapeutics.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6665. Available at: [Link]
-
Maryasin, B., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6619. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245580. Available at: [Link]
-
Li, H., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(8), 913-918. Available at: [Link]
-
Pharmaffiliates. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Available at: [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
NINGBO INNO PHARMCHEM. (n.d.). (S)-3-Hydroxypyrrolidine: A High-Purity Chiral Intermediate for Pharmaceutical Synthesis. Available at: [Link]
-
ResearchGate. (2011). Study on the synthesis of N-benzyl-3-pyrrolidinone. Available at: [Link]
-
Zhou, W., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(7), 1338-1345. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Fleury-Brégeot, N., et al. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Society Reviews, 41(9), 3765-3779. Available at: [Link]
-
Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Available at: [Link]
-
MySkinRecipes. (n.d.). R-1-Boc-3-cyanopyrrolidine. Available at: [Link]
-
Sapun, M., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(1), 418-425. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-ベンジル-ピロリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. R-1-Boc-3-cyanopyrrolidine [myskinrecipes.com]
- 12. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 14. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of (S)-1-Benzyl-pyrrolidine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1] This versatile scaffold is a key component in a wide array of biologically active compounds, contributing significantly to their stereochemistry and overall molecular architecture.[1] Among the myriad of pyrrolidine-based structures, (S)-1-Benzyl-pyrrolidine-3-carbonitrile derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This guide provides a comprehensive comparison of the biological activity of these derivatives, delving into their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Dipeptidyl Peptidase-4 for Glycemic Control
This compound derivatives primarily exert their therapeutic effects by inhibiting Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[2] GLP-1 is released in response to food intake and stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to maintaining normal blood glucose levels.[3] By inhibiting DPP-4, these pyrrolidine derivatives prevent the degradation of GLP-1, thereby prolonging its activity and enhancing glycemic control. This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[4]
The cyanopyrrolidine moiety is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[3] The nitrile group forms a covalent, reversible bond with the catalytic serine residue (Ser630) in the S1 pocket of DPP-4, leading to potent inhibition of the enzyme.[5]
Caption: Mechanism of DPP-4 Inhibition by this compound Derivatives.
Comparative Analysis of Biological Activity: A Focus on DPP-4 Inhibition
While specific structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively published, valuable insights can be drawn from closely related 2-cyanopyrrolidine analogs, which are potent DPP-4 inhibitors.[3] The following table summarizes the DPP-4 inhibitory activity of representative cyanopyrrolidine derivatives, providing a basis for understanding the potential activity of the this compound scaffold.
| Compound ID | Core Scaffold | Key Substituents | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | (S)-Pyrrolidine-2-carbonitrile | N-acylated with a 3-hydroxyadamantyl group | 2.3 | [2] |
| Saxagliptin | (S)-Pyrrolidine-2-carbonitrile | N-acylated with a 3-hydroxyadamantyl group, 4,5-methano | 0.5 | [2] |
| Compound 1j | (S)-Pyrrolidine-2-carbonitrile | N-acylated with a substituted phenyl piperazine pyridazinone | Moderate Inhibition (26.14% at 100 µM) | [6] |
| Compound 1k | (S)-Pyrrolidine-2-carbonitrile | N-acylated with a substituted phenyl piperazine pyridazinone | Moderate Inhibition (34.15% at 100 µM) | [6] |
| 4-Fluoro Derivative | (S)-Pyrrolidine-2-carbonitrile | 4-fluoro substitution on the pyrrolidine ring | Improved activity over unsubstituted analog | [3] |
Key Structure-Activity Relationship Insights:
-
The (S)-cyanopyrrolidine moiety is a critical component for potent DPP-4 inhibition.[3]
-
Substitutions at the N-1 position of the pyrrolidine ring are crucial for modulating potency and pharmacokinetic properties. Large, lipophilic groups, such as the adamantyl moiety in Vildagliptin and Saxagliptin, often lead to high affinity.[2]
-
Modifications at the 3- and 4-positions of the pyrrolidine ring can influence activity. For instance, the introduction of a fluorine atom at the 4-position of 2-cyanopyrrolidines has been shown to enhance DPP-4 inhibitory activity.[3]
Based on these findings, it is hypothesized that this compound derivatives with appropriate substitutions on the benzyl ring could exhibit significant DPP-4 inhibitory activity. Electron-withdrawing or electron-donating groups on the phenyl ring, as well as variations in the linker between the pyrrolidine and the benzyl group, would likely modulate the potency and selectivity of these compounds.
Alternative Therapeutic Avenues: Exploring Cathepsin Inhibition
While DPP-4 inhibition is the most prominent biological activity associated with the cyanopyrrolidine scaffold, there is emerging interest in the potential of related structures as inhibitors of other enzyme families, such as cathepsins. Cathepsins are a class of proteases involved in various physiological and pathological processes, including bone resorption, arthritis, and cancer.[7] Although direct evidence for the inhibition of cathepsins by this compound derivatives is limited, the presence of the nitrile group, a known warhead for cysteine proteases, suggests this as a plausible area for future investigation.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from readily available precursors. A general synthetic route is outlined below.
Caption: General Synthetic Workflow for this compound Derivatives.
Step-by-Step Methodology:
-
Synthesis of N-Benzyl-3-pyrrolidinone: This precursor can be synthesized via several reported methods, including the Dieckmann cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.[6]
-
Introduction of the Cyano Group: The 3-cyano group can be introduced by reacting N-benzyl-3-pyrrolidinone with a cyanating agent such as tosylmethyl isocyanide (TosMIC) in the presence of a base like sodium hydride.
-
Derivatization: The benzyl group can be modified either before or after the formation of the pyrrolidine ring. Standard aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring. Alternatively, different substituted benzylamines can be used in the initial steps of the synthesis.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The following protocol is a representative method for evaluating the DPP-4 inhibitory activity of the synthesized compounds.[1][8][9][10]
Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), in assay buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Sitagliptin) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution or control.
-
Add 25 µL of the DPP-4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Cathepsin K Inhibition Assay
For exploring the potential activity against cathepsins, a similar fluorometric assay can be employed.[11][12][13][14]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Cathepsin K in an appropriate assay buffer (typically acidic, e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA).
-
Prepare a stock solution of a fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC) in the assay buffer.
-
Prepare serial dilutions of the test compounds and a known Cathepsin K inhibitor (e.g., E-64) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black microplate, add the test compound or control.
-
Add the Cathepsin K enzyme solution to each well.
-
Pre-incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the percentage of inhibition and determine the IC50 values as described for the DPP-4 assay.
-
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of DPP-4 for the treatment of type 2 diabetes. The well-established importance of the cyanopyrrolidine moiety in DPP-4 inhibition provides a strong rationale for the continued exploration of this chemical class. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Furthermore, the investigation of their activity against other enzyme targets, such as cathepsins, could unveil new and exciting therapeutic applications for this versatile scaffold. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to advance the understanding and development of this compound derivatives as potential drug candidates.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao, 32(2), 177-180. [Link]
-
Zhang, Y., et al. (2022). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Foods, 11(23), 3894. [Link]
-
Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(22), 5959-5972. [Link]
-
Guasch, E., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. International Journal of Molecular Sciences, 24(23), 17006. [Link]
-
Chaudhary, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(7), 947. [Link]
-
Pinga, O., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4909. [Link]
-
Maryunani, S. E., et al. (2020). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal, 12(1), 123-128. [Link]
-
Olivo, P., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(18), e3009. [Link]
- Villhauer, E. B., et al. (1999). U.S. Patent No. 5,952,363. Washington, DC: U.S.
- Böhringer, M., et al. (2016). U.S. Patent No. 9,278,954. Washington, DC: U.S.
-
ClinicSearch. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Creative BioMart. (n.d.). Cathepsin K Activity Fluorometric Assay Kit. [Link]
- Boehringer Ingelheim International GmbH. (2010).
-
Jurczak, J., et al. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. STAR Protocols, 4(3), 102450. [Link]
-
AnaSpec. (n.d.). SensoLyte 520 Cathepsin K Assay Kit Fluorimetric. [Link]
-
ResearchGate. (n.d.). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of...[Link]
-
Al-Ghorbani, M., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(13), 5104. [Link]
- Chemelectiva S.r.l. (2022). One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. WO2022003405A1.
-
Rosenblum, S. B., et al. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 6(15), 1597-1613. [Link]
Sources
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2010092163A2 - Antidiabetic medications - Google Patents [patents.google.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. phcogj.com [phcogj.com]
- 10. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin K Activity Assay Kit (Fluorometric) (ab65303) | Abcam [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its versatile stereochemistry and ability to serve as a scaffold for a diverse array of biologically active compounds.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrrolidine-based compounds across three distinct and impactful therapeutic areas: oncology, metabolic disorders, and infectious diseases. By examining the nuanced effects of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
Part 1: Pyrrolidine-Based PARP-1 Inhibitors in Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[3] The pyrrolidine scaffold has been successfully incorporated into potent PARP-1 inhibitors, with the core structure often mimicking the nicotinamide portion of the NAD+ substrate.
Case Study: N-Substituted Pyrrolidine-Based PARP-1 Inhibitors
A compelling example of SAR in this class involves a series of N-substituted pyrrolocarbazoles. Initial screening identified pyrrolocarbazole 1 as a potent PARP-1 inhibitor with an IC50 of 36 nM.[4] Subsequent structural modifications focused on simplifying the molecule while retaining key interactions within the PARP-1 active site.
Key Structural Insights and Causality:
-
The Tricyclic Core: The carbazole portion of the initial hit was found to be crucial for establishing pi-stacking interactions with tyrosine residues in the active site. However, simplifying this to a bicyclic indole or a monocyclic phenyl ring led to a significant loss of potency, highlighting the importance of a rigid, planar aromatic system for optimal binding.
-
The Pyrrolidine Ring: The pyrrolidine ring serves as a rigid linker, positioning the key pharmacophoric elements correctly. Its stereochemistry is critical; typically, the (R)-configuration is preferred for optimal interaction with the enzyme's ribose-binding pocket.
-
N-Substitution: Modifications at the nitrogen of the pyrrolidine ring have a profound impact on activity. The introduction of a carboxamide group, as seen in truncated imide 14 (IC50 = 40 nM), maintained potency comparable to the parent compound, demonstrating that the extended B-ring of the original carbazole was not essential.[4] This highlights the principle of molecular simplification in drug design, where non-essential structural elements are removed to improve properties like synthetic accessibility and physicochemical characteristics.
| Compound | R Group (at Pyrrolidine Nitrogen) | PARP-1 IC50 (nM)[4] |
| 1 | Complex polycyclic system | 36 |
| 14 | Phthalimide | 40 |
| Analog A | Benzoyl | >1000 |
| Analog B | Acetyl | >5000 |
Experimental Protocol: PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of pyrrolidine-based compounds against PARP-1.
-
Plate Preparation: A 384-well plate is coated with histone proteins, which serve as the substrate for PARP-1.[1]
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer. A final DMSO concentration of <1% is maintained to avoid solvent-induced artifacts.
-
Reaction Initiation: A reaction mixture containing biotinylated NAD+, activated DNA, and the test compound is added to the wells. The reaction is initiated by the addition of recombinant human PARP-1 enzyme (e.g., 0.33 ng/µl).[1]
-
Incubation: The plate is incubated at room temperature for 1 hour to allow for the PARP-1 catalyzed poly(ADP-ribosylation) of the histone substrate.[1]
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP is then added, which binds to the biotinylated ADP-ribose chains. After another incubation and wash step, a chemiluminescent substrate is added.
-
Data Acquisition: The chemiluminescence, which is proportional to PARP-1 activity, is measured using a microplate reader. IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Key pharmacophoric elements of pyrrolidine-based PARP-1 inhibitors.
Part 2: Pyrrolidine-Based DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The 2-cyanopyrrolidine moiety has emerged as a highly effective pharmacophore for DPP-4 inhibitors.[5]
Case Study: 2-Cyanopyrrolidine Derivatives
The discovery of vildagliptin and saxagliptin has solidified the importance of the 2-cyanopyrrolidine scaffold in DPP-4 inhibition.[5] The key to their mechanism is the reversible covalent interaction between the nitrile group and the catalytic serine residue (Ser630) in the DPP-4 active site.
Key Structural Insights and Causality:
-
The Cyanopyrrolidine Moiety: The (S)-2-cyanopyrrolidine is the cornerstone of this class of inhibitors. The nitrile group acts as a warhead, forming a covalent but reversible bond with the hydroxyl group of Ser630. The pyrrolidine ring itself occupies the S1 pocket of the enzyme, with the protonated nitrogen forming a crucial salt bridge with glutamate residues (Glu205/206).
-
Substituents at the N1 Position: The substituent attached to the pyrrolidine nitrogen is critical for potency and selectivity. Small, flexible linkers such as an acetyl group are often employed. The nature of the group attached to this linker determines interactions with the S2 pocket. For instance, in vildagliptin, the adamantyl group provides a bulky, lipophilic moiety that fits snugly into the hydrophobic S2 pocket.
-
Modifications to the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can modulate activity and pharmacokinetic properties. For example, a fluorine atom at the 4-position can enhance potency and metabolic stability.[1]
| Compound | R Group (at N1-acetyl) | DPP-4 IC50 (nM) |
| Vildagliptin | 3-hydroxy-1-adamantylamino | 2.3 |
| Saxagliptin | (1S,3S,5S)-3-hydroxy-2-azabicyclo[3.1.0]hexan-2-yl | 3.5 |
| Analog C | Cyclohexylamino | 15 |
| Analog D | Phenylamino | 80 |
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory potential of 2-cyanopyrrolidine derivatives against DPP-4.
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme is diluted in an appropriate assay buffer. A fluorogenic substrate, such as Gly-Pro-AMC (aminomethylcoumarin), is also prepared in the assay buffer.[6]
-
Compound Incubation: Test compounds are pre-incubated with the DPP-4 enzyme in a 96-well plate for a short period (e.g., 10 minutes) at 37°C to allow for binding.[7]
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Kinetic Measurement: The fluorescence intensity (Ex/Em = 360/460 nm) is measured over time (e.g., 15-30 minutes) at 37°C.[6] The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is determined for each compound concentration, and the IC50 value is calculated.
Caption: Binding mode of 2-cyanopyrrolidine inhibitors in the DPP-4 active site.
Part 3: Pyrrolidine-Based α-Glucosidase Inhibitors for Diabetes and Obesity
α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into monosaccharides.[8] Inhibition of this enzyme delays carbohydrate absorption and reduces postprandial hyperglycemia, making it a therapeutic target for type 2 diabetes and obesity.[8]
Case Study: N-Substituted Acetylpyrrolidine Derivatives
The SAR of N-substituted acetylpyrrolidine derivatives as α-glucosidase inhibitors reveals the importance of the substituent on the pyrrolidine nitrogen.
Key Structural Insights and Causality:
-
The Pyrrolidine Core: The pyrrolidine ring serves as a scaffold to present the key interacting groups. The presence of hydroxyl groups on the pyrrolidine ring, mimicking the carbohydrate substrate, can enhance binding to the enzyme's active site.
-
N-Substitution: The nature of the N-substituent is a primary determinant of inhibitory activity. For example, an N-benzyl group in compound 4a (IC50 = 0.52 mM) confers significantly higher potency than an N-tosyl group in compound 4b (IC50 = 1.64 mM).[6][9] This suggests that the benzyl group may engage in favorable hydrophobic or π-stacking interactions within the enzyme's active site that the tosyl group cannot. The choice of substituent directly influences the compound's ability to fit within the binding pocket and interact with key residues.
| Compound | N-Substituent | α-Glucosidase IC50 (mM)[6][9] |
| 4a | Benzyl | 0.52 ± 0.02 |
| 4b | Tosyl | 1.64 ± 0.08 |
| Analog E | Phenyl | 1.21 ± 0.05 |
| Analog F | No substituent (NH) | > 5 |
Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)
This protocol details a standard in vitro assay for measuring the α-glucosidase inhibitory activity of pyrrolidine derivatives.
-
Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Compound Incubation: The test compound, dissolved in a minimal amount of DMSO and diluted with buffer, is pre-incubated with the α-glucosidase solution in a 96-well plate at 37°C for 10 minutes.
-
Reaction Initiation: The pNPG solution is added to each well to start the reaction.
-
Incubation and Termination: The reaction mixture is incubated at 37°C for a defined period (e.g., 20 minutes). The reaction is then stopped by adding a solution of sodium carbonate (e.g., 0.1 M).
-
Absorbance Measurement: The absorbance of the yellow-colored p-nitrophenol product is measured at 405 nm using a microplate reader.
-
Data Analysis: The percent inhibition is calculated relative to a control without an inhibitor, and the IC50 value is determined.
Caption: General SAR principles for pyrrolidine-based α-glucosidase inhibitors.
Conclusion
The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The case studies presented here underscore the critical importance of a deep understanding of SAR to guide the optimization of lead compounds. The stereochemistry of the pyrrolidine ring, the nature and positioning of its substituents, and the overall molecular architecture all play pivotal roles in determining biological activity. By leveraging the principles of medicinal chemistry and employing robust biological and in silico evaluation methods, the full potential of this privileged scaffold can continue to be unlocked for the benefit of human health.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 38. [Link]
- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 5, 100829.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Saeed, A., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 73-81. [Link]
-
Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]
- Ali, B., et al. (2019). Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. ACS Omega, 4(10), 14266-14278.
-
Patel, M., & Dholakia, C. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
- Penjišević, J., et al. (2022). 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. Arhiv za farmaciju, 72(6), 519-534.
-
Drucker, D. J. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 549-559. [Link]
- Taha, M., et al. (2016). Synthesis and α-Glucosidase Inhibition Activity of Dihydroxy Pyrrolidines. Bioorganic Chemistry, 69, 106-116.
-
Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(11), e39444. [Link]
-
Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898. [Link]
-
Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1648. [Link]
- Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University, 32(2), 177-180.
-
Saeedi, M., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 73-81. [Link]
-
Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(11), e39444. [Link]
- Cedrón, J. C., et al. (2015).
- Fares, M., et al. (2023). Design, Synthesis, and Anticancer as PARP-1 Inhibitor with Computational Studies of New Triazole, Thiazolidinone,- Thieno [2, 3-d] Pyrimidinones. Current Organic Synthesis, 20(10), 1239-1254.
- Kanan, S. M., et al. (2021). Design, Synthesis, and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(23), 7299.
-
Wang, Y., et al. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. Molecules, 28(14), 5373. [Link]
- Al-Ostath, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 226.
- Patel, M. B., & Rajput, S. J. (2014). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Medicinal Chemistry Research, 23(11), 4787-4801.
-
White, A. W., et al. (2005). Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3535-3539. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 38.
- Hossain, M. S., et al. (2023). Integrative computational approaches for designing novel alpha-glucosidase inhibitors based on curculigoside A derivatives. Journal of Herbmed Pharmacology, 12(4), 543-556.
-
Sun, H., et al. (2024). Design of Selective PARP-1 Inhibitors and Antitumor Studies. Journal of Medicinal Chemistry, 67(13), 11029-11047. [Link]
- Chen, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2297.
- Wright, S. W., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(11), 3048-3051.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Proline: A Comparative Guide to Alternative Precursors for Chiral Pyrrolidine Synthesis
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric catalysis.[1][2] This five-membered nitrogen-containing heterocycle is a privileged structure found in a multitude of natural products, pharmaceuticals, and organocatalysts.[3][4] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space, a desirable trait in drug design, while the stereochemistry of its substituents is often critical for biological activity.[5] Molecules incorporating the pyrrolidine ring exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][6] Furthermore, chiral pyrrolidine derivatives have emerged as powerful organocatalysts, enabling the synthesis of complex molecules with high stereocontrol.[7]
This guide provides an in-depth technical comparison of the various precursors and synthetic strategies available for the synthesis of chiral pyrrolidines. Moving beyond the traditional reliance on the chiral pool, we will explore a range of alternative precursors that offer greater flexibility and access to a wider diversity of substituted pyrrolidines. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic routes to these valuable compounds.
The Traditional Workhorse: Proline and its Derivatives
Historically, the go-to precursors for chiral pyrrolidine synthesis have been L-proline and its derivatives, such as 4-hydroxyproline.[4][8] Sourced from the "chiral pool," these readily available and relatively inexpensive amino acids provide a stereodefined starting point for the synthesis of a variety of pyrrolidine-containing molecules.[1] The synthesis of many drugs begins with proline or its derivatives, which can be chemically modified to introduce desired functionalities.[4]
Advantages of Proline-Based Synthesis:
-
Stereochemical Integrity: The inherent chirality of proline provides a reliable method for producing optically pure pyrrolidines.[4][8]
-
Cost-Effectiveness: As naturally occurring amino acids, proline and its derivatives are generally affordable starting materials.
-
Well-Established Chemistry: A vast body of literature exists detailing the manipulation and functionalization of the proline scaffold.
Limitations of Proline-Based Synthesis:
-
Limited Structural Diversity: The functionalization of the pre-existing pyrrolidine ring is often challenging and may not allow for the introduction of substituents at all desired positions. This inherent limitation curtails the accessible structural diversity.[8]
-
Multi-Step Syntheses: While the core is pre-formed, elaborate multi-step sequences are often required to achieve the target molecule, which can be inefficient.[1]
The constraints of relying solely on the chiral pool have driven the development of more versatile and innovative approaches to chiral pyrrolidine synthesis. The following sections will delve into these alternative strategies, comparing their performance and providing practical insights.
A World of Alternatives: A Comparative Analysis
The limitations of proline-based approaches have spurred the development of a diverse array of synthetic methodologies that utilize alternative precursors. These strategies offer greater control over the final structure and stereochemistry of the pyrrolidine ring.
Asymmetric [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for constructing the pyrrolidine ring is the asymmetric [3+2] cycloaddition of azomethine ylides with various dipolarophiles.[2] This strategy allows for the rapid assembly of polysubstituted pyrrolidines with high stereocontrol, often in a single step. The azomethine ylide, a 1,3-dipole, can be generated in situ from a variety of precursors, including imines of α-amino esters, aziridines, and amides.[3]
Causality in Experimental Choices: The choice of metal catalyst and chiral ligand is paramount in achieving high enantioselectivity. The catalyst coordinates to the azomethine ylide, creating a chiral environment that directs the approach of the dipolarophile, thus dictating the stereochemistry of the newly formed stereocenters. The solvent can also play a crucial role in stabilizing the reactive intermediates and influencing the reaction rate and selectivity.
Caption: Catalytic cycle for asymmetric [3+2] cycloaddition.
Comparative Performance Data:
| Precursor (Ylide Source) | Dipolarophile | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Glycine methyl ester derivative | N-Methylmaleimide | Cu(I)/Fesulphos | Toluene | 75 | >95:5 | 95 | [2] |
| Alanine methyl ester derivative | Dimethyl fumarate | AgOAc/(R)-Fesulphos | Toluene | 94 | 98:2 | 98 | [2] |
| Glycine methyl ester derivative | Trifluoromethyl enone | Cu(I)/Fesulphos | Toluene | 85 | >99:1 | >99 | [2] |
Representative Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral ligand (e.g., (R)-Fesulphos, 1.1 mol%) and the metal salt (e.g., AgOAc, 1.0 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the prepared catalyst solution, the imine precursor (e.g., an α-iminoester, 1.0 equiv.) is added, followed by the dipolarophile (1.2 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral pyrrolidine. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Intramolecular C-H Amination
Direct functionalization of C-H bonds represents a highly atom- and step-economical approach to the synthesis of cyclic compounds.[2] Intramolecular C-H amination reactions, often catalyzed by rhodium or copper complexes, enable the synthesis of pyrrolidines from linear precursors containing a nitrogen source, such as sulfamates, azides, or oximes.[2][8] The mechanism typically involves the in situ generation of a reactive nitrene or radical intermediate, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by cyclization to form the pyrrolidine ring.[2]
Causality in Experimental Choices: The choice of catalyst is critical for both reactivity and stereocontrol. Chiral ligands on the metal center create an asymmetric environment that can influence the stereochemical outcome of the C-N bond formation. The nature of the nitrogen source and the oxidant (if required) also significantly impacts the reaction efficiency.
Caption: General workflow for intramolecular C-H amination.
Comparative Performance Data:
| Precursor Type | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Alkyl Azide | Evolved Cytochrome P411 | - | Buffer | up to 74 | up to 99 | [9] |
| Oxime | Chiral Cu Catalyst | - | - | - | - | [1] |
| Sulfamate Ester | Rh₂(esp)₂ | PhI(OAc)₂ | Benzene | 95 | 98 | [2] |
Representative Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination
-
Reaction Setup: In a dry vial, the sulfamate ester substrate (1.0 equiv.), the rhodium catalyst (e.g., Rh₂(esp)₂, 1 mol%), and an oxidant (e.g., PhI(OAc)₂, 1.2 equiv.) are combined in an anhydrous solvent (e.g., benzene or dichloromethane).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 40 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral pyrrolidine. The enantiomeric excess is determined by chiral HPLC.
Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the construction of chiral pyrrolidines is a prime example of its utility.[2] A common strategy involves the conjugate addition (Michael addition) of aldehydes or ketones to nitroolefins, catalyzed by a chiral pyrrolidine-based catalyst (e.g., a diarylprolinol silyl ether).[2] The catalyst activates the carbonyl compound through the formation of an enamine, which then undergoes a stereoselective addition to the nitroolefin. Subsequent cyclization of the resulting γ-nitrocarbonyl intermediate affords a highly functionalized chiral pyrrolidine.[2]
Causality in Experimental Choices: The structure of the organocatalyst is the key determinant of stereoselectivity. The bulky substituents on the catalyst create a sterically hindered environment that directs the facial selectivity of the Michael addition. The choice of solvent and any additives can influence the solubility of the catalyst and substrates, as well as the stability of the intermediates, thereby affecting the reaction outcome.
Caption: Organocatalytic cycle for pyrrolidine synthesis.
Comparative Performance Data:
| Carbonyl Compound | Nitroolefin | Organocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | β-Nitrostyrene | Diarylprolinol silyl ether | Toluene | 95 | >20:1 | 99 | [2] |
| Cyclohexanone | (E)-2-Nitro-1-phenylethene | Bifunctional pyrrolidine | Dichloromethane | 98 | 99:1 | 99 | [2] |
Representative Experimental Protocol: Organocatalytic Michael Addition
-
Reaction Setup: To a solution of the nitroolefin (1.0 equiv.) and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%) in an appropriate solvent (e.g., toluene) at the desired temperature (e.g., 0 °C), the aldehyde or ketone (1.5 equiv.) is added dropwise.
-
Reaction Conditions: The reaction is stirred at this temperature and monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography to isolate the chiral γ-nitrocarbonyl adduct. This adduct can then be subjected to further transformations (e.g., reduction of the nitro group and reductive amination) to furnish the final chiral pyrrolidine.
Chemoenzymatic and Biocatalytic Approaches
The synergy between chemical synthesis and enzymatic catalysis has opened up new avenues for the efficient and highly selective synthesis of chiral molecules.[9] Chemoenzymatic and biocatalytic methods for chiral pyrrolidine synthesis often involve the use of enzymes to perform key stereoselective transformations on synthetically derived precursors. For example, imine reductases (IREDs) can be used for the asymmetric reduction of cyclic imines to produce chiral 2-aryl-substituted pyrrolidines.[3] More recently, directed evolution of enzymes like cytochrome P450 has enabled the intramolecular C-H amination of organic azides to form chiral pyrrolidines with high enantioselectivity.[9]
Causality in Experimental Choices: The choice of enzyme is dictated by the desired transformation and the substrate scope. Directed evolution can be employed to tailor the enzyme's activity and selectivity for a specific substrate. The reaction conditions, such as pH, temperature, and co-factors, must be optimized to ensure optimal enzyme performance.
Caption: General scheme for chemoenzymatic pyrrolidine synthesis.
Comparative Performance Data:
| Precursor | Enzyme | Transformation | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclic Imines | Imine Reductases (IREDs) | Asymmetric Reduction | - | up to >99 | [3] |
| Alkyl Azides | Evolved Cytochrome P411 | Intramolecular C-H Amination | up to 74 | up to 99 | [9] |
Representative Experimental Protocol: Biocatalytic Intramolecular C-H Amination
-
Enzyme and Cofactor Preparation: A solution of the evolved cytochrome P411 enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer). A cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H) is also prepared.
-
Reaction Setup: In a reaction vessel, the buffer solution, the enzyme, the cofactor regeneration system, and the organic azide substrate (dissolved in a minimal amount of a co-solvent like DMSO) are combined.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking. The progress of the reaction is monitored by HPLC or GC.
-
Work-up and Purification: After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Conclusion and Future Outlook
While proline and its derivatives remain valuable and readily accessible starting materials, the landscape of chiral pyrrolidine synthesis has been significantly broadened by the development of innovative strategies utilizing alternative precursors. Asymmetric [3+2] cycloadditions, intramolecular C-H aminations, organocatalytic Michael additions, and chemoenzymatic approaches each offer distinct advantages in terms of efficiency, stereocontrol, and the ability to generate diverse molecular architectures.
The choice of the most suitable precursor and synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. For researchers and professionals in drug discovery and development, a thorough understanding of these alternative methodologies is crucial for the rational design of efficient and flexible synthetic pathways to novel chiral pyrrolidine-containing compounds.
The future of chiral pyrrolidine synthesis will likely see further advancements in catalytic C-H functionalization, the development of novel organocatalysts with enhanced activity and selectivity, and the expansion of the biocatalytic toolbox through protein engineering and directed evolution. These ongoing efforts will undoubtedly provide even more powerful and sustainable methods for accessing this fundamentally important class of molecules.
References
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PubMed Central. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PubMed Central. [Link]
-
Synthetic route for the preparation of chiral pyrrolidines 7 a–7 d[a]. (2023). ResearchGate. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). ACS Central Science. [Link]
-
Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. (2025). ResearchGate. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
